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  • Product: 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid
  • CAS: 1267035-97-1

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid in animal models

Pharmacokinetics of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid: A Comprehensive Profiling Guide in Animal Models Executive Summary As drug development increasingly focuses on structurally optimized small molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid: A Comprehensive Profiling Guide in Animal Models

Executive Summary

As drug development increasingly focuses on structurally optimized small molecules, pyrrolidone derivatives have emerged as highly versatile scaffolds. 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) represents a unique intersection of a metabolically stable lactam ring, lipophilicity-enhancing appendages (phenyl and propyl groups), and an ionizable carboxylic acid moiety[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for evaluating the pharmacokinetics (PK) of this compound in preclinical animal models. By understanding the physicochemical causality behind each experimental choice, researchers can avoid common bioanalytical pitfalls and generate robust, regulatory-ready data.

Physicochemical Drivers of Pharmacokinetics

To design an effective PK study, we must first deconstruct the molecule (C₁₄H₁₇NO₃, MW: 247.29 g/mol ). The pharmacokinetic behavior of pyrrolidine-3-carboxylic acid derivatives is dictated by the balance between their lipophilic domains and the acidic carboxylate group[2].

  • Lipophilicity & Membrane Permeability: The N-propyl and C2-phenyl groups significantly increase the partition coefficient (LogP) compared to simple endogenous analogs like pyroglutamic acid. This drives rapid passive diffusion across the gastrointestinal tract and the blood-brain barrier (BBB)[3].

  • Ionization & Protein Binding: The C3-carboxylic acid (pKa ~3.5–4.5) means the molecule will be predominantly ionized at physiological pH (7.4). This ionization promotes moderate-to-high plasma protein binding (PPB). Consequently, extraction protocols must be strictly acidified to disrupt these drug-protein interactions and prevent artificially low recovery rates[4].

  • Stereoselectivity: The compound possesses chiral centers at the C2 and C3 positions. If synthesized as a racemate, researchers must be prepared for stereoselective pharmacokinetics, where enantiomers may exhibit divergent absorption rates, clearance (Cl), and area under the curve (AUC) profiles, a phenomenon well-documented in related pyrrolidone therapeutics like oxiracetam[5].

Bioanalytical Methodology: LC-MS/MS Protocol

A highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is the cornerstone of this workflow. Drawing from validated methodologies for related pyrrolidone and racetam derivatives[6], the following protocol ensures high precision and eliminates matrix effects.

Step-by-Step Sample Preparation & Extraction
  • Aliquoting: Transfer 50 µL of rat plasma (collected in K₂EDTA tubes) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of a structurally similar stable-isotope labeled internal standard (or an analog like oxiracetam) at 500 ng/mL. Causality: The IS corrects for any volumetric errors and matrix-induced ion suppression during electrospray ionization.

  • Acidified Protein Precipitation (Critical Step): Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic environment protonates the carboxylic acid moiety of the analyte, breaking ionic bonds with plasma albumin and ensuring >90% extraction recovery[4][6].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial for injection.

Chromatographic & Mass Spectrometric Conditions
  • Column: Zorbax SB-C18 (150 × 2.1 mm, 3.5 µm)[6]. Causality: The sterically protected C18 stationary phase provides excellent retention for acidic compounds at low pH.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Causality: Maintaining an acidic mobile phase ensures the analyte remains in its unionized state during chromatography, preventing peak tailing and improving resolution[6].

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The expected precursor ion [M+H]⁺ is m/z 248.1, with product ions likely corresponding to the loss of water or the propyl/phenyl moieties[1].

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting / Value Rationale
Flow Rate 0.3 mL/min Optimal for ESI desolvation efficiency.
Gradient 10% B to 90% B over 5 min Rapid elution of lipophilic analytes while washing matrix lipids.
Capillary Voltage 4000 V Ensures stable droplet formation in ESI+.

| Lower Limit of Quantitation | 1.0 ng/mL | Provides sufficient sensitivity for terminal elimination phase tracking. |

In Vivo Pharmacokinetic Profiling in Rodent Models

To characterize the absolute bioavailability ( ) and clearance mechanisms, a crossover or parallel study design using male Sprague-Dawley (SD) rats is standard practice[6][7].

Experimental Workflow
  • Formulation: Because of the compound's lipophilicity, aqueous saline alone is insufficient. Formulate the intravenous (IV) and oral (PO) doses using a co-solvent system: 5% DMSO, 40% PEG300, and 55% Saline. Causality: This prevents drug precipitation in the bloodstream, which could cause micro-embolisms or artificially skewed Volume of Distribution ( ) data.

  • Dosing:

    • IV Cohort: 2 mg/kg administered via tail vein injection.

    • PO Cohort: 10 mg/kg administered via oral gavage.

  • Serial Sampling: Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Causality: Cannulation minimizes animal handling stress. Stress alters hemodynamics and hepatic blood flow, which can introduce severe artifacts into clearance data[8].

  • Tissue Distribution (Brain Penetration): In a separate cohort, sacrifice animals at (typically 1-2 hours post-dose) to harvest cerebrospinal fluid (CSF) and brain tissue. Causality: For pyrrolidone derivatives, brain-to-plasma ratios ( ) are critical for determining target engagement potential in the CNS[3].

PK_Workflow A Compound Formulation (5% DMSO, 40% PEG300, 55% Saline) B Animal Dosing (IV & PO in SD Rats) A->B C Serial Blood/Tissue Sampling (0.08 to 24 hours via Cannula) B->C D Sample Preparation (Acidified Protein Precipitation) C->D E LC-MS/MS Bioanalysis (MRM Mode, ESI+) D->E F Non-Compartmental PK Analysis (NCA) E->F

Figure 1: Sequential workflow for the pharmacokinetic profiling and bioanalysis of the target compound.

Data Interpretation & Pharmacokinetic Modeling

Following bioanalysis, concentration-time data should be subjected to Non-Compartmental Analysis (NCA). Based on the structural homology to other pyrrolidine-3-carboxylic acid derivatives (such as endothelin antagonists and racetams)[2][6][7], we can project the following compartmental behavior.

PK_Model PO Oral Administration (GI Tract) Central Central Compartment (Plasma) PO->Central Absorption (ka) IV Intravenous Dose IV->Central Direct Input Peripheral Peripheral Tissues (Muscle, Fat) Central->Peripheral Distribution (k12) Brain Brain Compartment (CNS Target) Central->Brain BBB Penetration Elimination Metabolism & Excretion (Hepatic/Renal) Central->Elimination Clearance (kel) Peripheral->Central Redistribution (k21) Brain->Central Efflux

Figure 2: Pharmacokinetic compartmental model highlighting absorption, CNS distribution, and clearance.

Table 2: Representative PK Parameters for Pyrrolidine-3-Carboxylic Acid Derivatives in Rats (Note: Values are illustrative benchmarks based on structurally related compounds[2][6])

ParameterSymbolExpected RangeBiological Interpretation
Maximum Concentration Dose-dependentPeak systemic exposure following oral absorption.
Time to 0.5 – 2.0 hoursIndicates rapid GI absorption driven by the lipophilic N-propyl group.
Volume of Distribution 0.8 – 2.5 L/kgSuggests extensive distribution into peripheral tissues and the CNS.
Systemic Clearance ModerateHepatic metabolism (likely CYP-mediated oxidation of the propyl/phenyl rings) combined with renal excretion of the carboxylate.
Absolute Bioavailability 40% – 70%High permeability offset by potential first-pass hepatic metabolism.

Scientific Caveat: When analyzing the terminal elimination phase, ensure the assay's dynamic range is broad enough to capture the true elimination half-life ( ). Pyrrolidone derivatives can sometimes exhibit biphasic elimination curves, requiring careful selection of the terminal data points for accurate regression analysis[8].

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Exploratory

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid crystal structure and stereochemistry

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The compound 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, an analog of pyroglutamic acid, presents a compelling case study in structural and stereochemical analysis due to its multiple stereocenters and potential for diverse biological activities. The precise three-dimensional arrangement of its substituents is critical, as it dictates molecular interactions with biological targets. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the crystal structure and define the stereochemistry of this molecule. We will detail the synthesis, the definitive technique of single-crystal X-ray diffraction for solid-state structure determination, and the analytical workflows for stereoisomer separation and characterization using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is grounded in authoritative protocols and explains the causality behind experimental choices, offering a robust framework for researchers in drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, is a conformationally constrained structural motif.[2][3] This rigidity is highly valued in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] The introduction of phenyl and propyl substituents at the C2 and N1 positions, respectively, creates a molecule with two chiral centers (C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers). The distinct spatial arrangement of these isomers can lead to dramatically different pharmacological and toxicological profiles. Therefore, the unambiguous determination of both the relative and absolute stereochemistry, along with a precise understanding of the molecule's solid-state conformation via crystal structure analysis, is a non-negotiable prerequisite for its development as a therapeutic agent.

Synthesis of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the reaction of itaconic acid with a primary amine.[4][5] This reaction proceeds via a Michael addition followed by a cyclizing condensation.

Protocol: Synthesis via Itaconic Acid Route [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 equivalent) and 2-amino-1-phenylpropan-1-ol (a conceptual precursor to the 2-phenyl-1-propylamine moiety, requiring further synthetic steps not detailed here) or a more direct precursor amine in a suitable solvent such as water or toluene.[4][6]

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, if the product precipitates, it can be isolated by filtration. Alternatively, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. A common method involves dissolving the crude solid in a dilute aqueous solution of sodium hydroxide or sodium carbonate, filtering to remove any insoluble impurities, and then re-acidifying the filtrate with an acid like HCl to a pH of ~2, causing the purified carboxylic acid to precipitate.[5][6] The solid is then filtered, washed with cold water, and dried under vacuum.

This procedure yields the target compound as a racemic mixture of diastereomers, which must then be separated and characterized as described in the following sections.

Crystal Structure Elucidation via X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration if a heavy atom is present or anomalous dispersion techniques are used.

Causality Behind Experimental Choices

The choice of SC-XRD is dictated by its ability to provide a complete and unequivocal atomic-level map of the molecule. Unlike spectroscopic methods which provide information about connectivity and relative stereochemistry through inference, SC-XRD provides a direct visualization of the molecule's conformation and its packing arrangement within a crystal lattice. This information is invaluable for understanding intermolecular interactions and for computational modeling studies like molecular docking.

Experimental Protocol: Single-Crystal X-Ray Diffraction

The workflow for SC-XRD can be broken down into three key stages: crystal growth, data collection, and structure solution/refinement.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesize & Purify Compound Screening Screen Solvents for Crystal Growth Synthesis->Screening Growth Slow Evaporation or Vapor Diffusion Screening->Growth Harvest Harvest Suitable Single Crystal Growth->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount Collect Collect Diffraction Data (e.g., Mo Kα radiation) Mount->Collect Reduce Data Reduction & Integration Collect->Reduce Solve Solve Structure (e.g., SHELXS) Reduce->Solve Refine Refine Structure (e.g., SHELXL) Solve->Refine Validate Validate & Analyze (CIF file generation) Refine->Validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Growth (Self-Validating System): The quality of the final structure is entirely dependent on the quality of the single crystal.

    • Objective: To grow a single crystal of sufficient size (~0.1-0.3 mm) and diffraction quality (well-ordered, not twinned).

    • Protocol:

      • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial or vapor diffusion (placing the vial of dissolved compound inside a larger sealed chamber containing a less-polar "anti-solvent" into which the primary solvent can diffuse) are common methods.

      • The process must be slow and undisturbed, allowing a single nucleation event to grow into a well-ordered crystal.

  • Data Collection:

    • A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[7][8]

    • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are integrated and corrected for experimental factors.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

Interpreting the Results

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key quality indicators include the R-factor (R1), which should typically be below 5% for a well-resolved structure, and the goodness-of-fit (GooF). The analysis provides the precise 3D coordinates of each atom, allowing for the determination of the relative stereochemistry of the chiral centers.

Representative Crystallographic Data

While the specific crystal data for the title compound is not publicly available, the following table presents typical parameters obtained for a similar small organic molecule, based on published data for pyrrolidinone derivatives.[9][10]

ParameterRepresentative Value
Chemical FormulaC₁₄H₁₇NO₃
Formula Weight247.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~5.0
c (Å)~22.0
β (°)~95.0
Volume (ų)~1150
Z (molecules/unit cell)4
Temperature (K)173(2)
RadiationMo Kα (λ = 0.71073 Å)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15

Stereochemical Analysis

With two stereocenters at C2 and C3, the molecule can exist as (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) stereoisomers. The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) and (2R, 3S) isomers is diastereomeric. Separating and identifying these isomers is crucial.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and widely used technique for the separation and analysis of stereoisomers.[1] This can be achieved through direct or indirect methods.

This method is often preferred for its simplicity as it avoids further chemical reactions.[1] It relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are highly effective for a broad range of compounds, including pyrrolidine derivatives.

direct_hplc cluster_method_dev Method Development cluster_analysis Analysis Col_Select Select CSP Column (e.g., Chiralcel® OD-H) MP_Screen Screen Mobile Phases (e.g., Hexane/IPA) Col_Select->MP_Screen Opt Optimize Flow Rate & Temperature MP_Screen->Opt Inject Inject Racemic Mixture Opt->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Quant Quantify Peaks (Enantiomeric Excess) Detect->Quant

Caption: Workflow for Direct Chiral HPLC Separation.

  • Column Selection: Start with a polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD-H, which have a broad range of applicability.[11]

  • Mobile Phase Screening:

    • For normal-phase mode, begin with a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) n-hexane:IPA.

    • Since the analyte is a carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[11]

  • Analysis:

    • Dissolve the sample (the mixture of stereoisomers) in the mobile phase.

    • Inject the sample onto the HPLC system.

    • The enantiomers will separate based on their differential interaction with the CSP, resulting in two or more distinct peaks on the chromatogram, each corresponding to a different stereoisomer.

    • The enantiomeric excess (ee%) can be calculated from the integrated areas of the peaks.

In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like C18).[11]

  • Derivatization:

    • React the racemic carboxylic acid with a single enantiomer of a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a peptide coupling agent (e.g., HBTU) to form stable diastereomeric amides.[11]

  • Chromatographic Separation:

    • Column: Use a standard achiral reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid, is typically used.

    • Analysis: Inject the mixture of diastereomeric amides. They will be separated based on their different polarities, allowing for their quantification.

Causality: The indirect method is chosen when a suitable direct method cannot be found or when enhanced detection sensitivity is required. The derivatizing agent can introduce a strong chromophore or fluorophore. However, the derivatization reaction must proceed to completion without any kinetic resolution, and the CDA must be enantiomerically pure.

Stereochemical Assignment using NMR Spectroscopy

While HPLC separates isomers, NMR spectroscopy is a powerful tool for determining their structure, particularly the relative stereochemistry between the C2 and C3 positions (i.e., identifying the cis and trans diastereomers).[12][13]

  • Chemical Shifts (¹H and ¹³C): Diastereomers are distinct compounds and will have different chemical shifts for their corresponding nuclei.[13]

  • Coupling Constants (J-coupling): The magnitude of the coupling constant between the protons at C2 and C3 can sometimes indicate their relative orientation (cis or trans), but this is often complex in a five-membered ring.

  • Nuclear Overhauser Effect (NOE): The most definitive NMR method for determining relative stereochemistry in rigid or semi-rigid systems is the NOE.[13] An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is highly distance-dependent (proportional to 1/r⁶), meaning it is only observed between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is used to determine which protons are close in space.

  • Sample Preparation: Dissolve a purified sample of a single diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • The spectrum will show normal 1D ¹H NMR signals along the diagonal.

    • Cross-peaks off the diagonal indicate that the two protons are spatially close.

    • To determine the relative stereochemistry, one would look for an NOE cross-peak between the proton at C2 (H2) and the proton at C3 (H3).

    • If a strong cross-peak between H2 and H3 is observed: The protons are on the same face of the pyrrolidine ring, indicating a cis relationship between the phenyl and carboxylic acid groups.

    • If no (or a very weak) cross-peak between H2 and H3 is observed: The protons are on opposite faces of the ring, indicating a trans relationship.

Conclusion

The comprehensive structural and stereochemical elucidation of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a multi-faceted process that is essential for its potential development in pharmaceutical applications. A robust synthesis provides the necessary material, which must then be subjected to rigorous analysis. Single-crystal X-ray diffraction offers an unparalleled, high-resolution snapshot of the molecule's three-dimensional structure and intermolecular interactions in the solid state. Complementary to this, chromatographic and spectroscopic techniques are indispensable for managing its stereochemical complexity. Chiral HPLC provides the means to separate and quantify the different stereoisomers, while advanced NMR techniques like NOESY offer definitive proof of the relative arrangement of substituents on the pyrrolidine core. The integrated application of these authoritative methodologies provides the complete structural picture required for advancing such molecules through the drug discovery pipeline.

References

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Foundational

Blood-Brain Barrier Permeability of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid: A Comprehensive Evaluation Guide

Executive Summary The evaluation of central nervous system (CNS) drug candidates requires a rigorous, multi-tiered approach to predict and validate blood-brain barrier (BBB) penetration. The compound 5-Oxo-2-phenyl-1-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of central nervous system (CNS) drug candidates requires a rigorous, multi-tiered approach to predict and validate blood-brain barrier (BBB) penetration. The compound 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) presents a fascinating neuropharmacokinetic challenge. While its pyrrolidone core and lipophilic substituents (phenyl and propyl groups) share structural homology with highly brain-penetrant racetam-class nootropics (e.g., phenylpiracetam), the presence of a C3-carboxylic acid fundamentally alters its trajectory. This guide establishes a self-validating, step-by-step technical framework to evaluate the passive diffusion, active efflux, and carrier-mediated transport of this specific amphiphilic molecule.

Physicochemical Profiling & The "Carboxylic Acid Paradox"

To cross the BBB via passive transcellular diffusion, a small molecule typically requires a molecular weight under 400 Da, a Polar Surface Area (PSA) under 90 Ų, and a neutral charge at physiological pH.

While 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid possesses a highly favorable molecular weight and PSA, it falls victim to the "carboxylic acid paradox." At the physiological pH of blood (7.4), the carboxylic acid moiety (pKa ~4.0) is >99.9% ionized. The energetic penalty of desolvating an anion to pass through the lipophilic core of the BBB endothelial membrane is immense, severely restricting passive diffusion.

Table 1: Predicted Physicochemical Parameters & BBB Impact
PropertyEstimated ValueImpact on Passive BBB PermeabilityCausality / Rationale
Molecular Weight 247.29 g/mol Favorable Easily meets the <400 Da threshold for optimal lipid bilayer traversal.
Topological PSA ~66.4 ŲFavorable Well below the 90 Ų limit, minimizing hydrogen bond desolvation energy.
pKa (Acidic) ~4.0 – 4.5Unfavorable Results in near-complete ionization (anion) at pH 7.4, blocking passive diffusion.
LogP (Neutral) ~1.8Favorable The phenyl and propyl groups provide sufficient lipophilicity for membrane insertion.
LogD (pH 7.4) < 0.0Unfavorable The net negative charge drastically increases hydrophilicity in the physiological state.

In Vitro Permeability Workflows: Passive vs. Active Transport

Because physicochemical predictions only offer theoretical boundaries, we must deploy a self-validating in vitro system. We utilize the PAMPA-BBB assay to isolate passive diffusion[1], followed by the MDCK-MDR1 assay to evaluate active efflux by P-glycoprotein (P-gp)[2].

Workflow A 5-Oxo-2-phenyl-1-propylpyrrolidine- 3-carboxylic acid B Physicochemical Profiling (pKa, LogD, TPSA) A->B C PAMPA-BBB Assay (Passive Diffusion) B->C Neutral Fraction E SLC Transporter Assay (MCT1 Carrier-Mediated Influx) B->E Ionized Fraction (pH 7.4) D MDCK-MDR1 Assay (P-gp Efflux Ratio) C->D F In Vivo Microdialysis (Kp,uu,brain Determination) D->F In Vitro Validation Complete E->D

Fig 1: Stepwise in vitro to in vivo workflow for evaluating BBB permeability.

Protocol 2.1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes porcine brain lipids (PBL) to closely mimic the specific sphingomyelin and cholesterol ratios of the human neurovascular unit[1].

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 5% to prevent membrane degradation).

  • Membrane Coating: Coat a 0.45 µm PVDF filter membrane with 4 µL of PBL extract (20 mg/mL dissolved in dodecane). Causality: Dodecane acts as an artificial hydrophobic core, while PBL provides the necessary polar headgroups.

  • Assembly: Add 150 µL of the donor solution to the bottom well. Add 300 µL of fresh PBS (pH 7.4) to the top acceptor well.

  • Incubation: Incubate the "sandwich" assembly for 16 hours at 25°C under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation: Run Verapamil ( Pe​ > 4.0 × 10⁻⁶ cm/s) as a high-permeability control and Theophylline ( Pe​ < 0.5 × 10⁻⁶ cm/s) as a low-permeability control.

Protocol 2.2: MDCK-MDR1 Bidirectional Assay (Active Efflux)

To determine if the compound is actively pumped out of the brain, we use Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene (expressing P-gp)[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts (0.4 µm pore size) at 5 × 10⁵ cells/well. Culture for 4-5 days.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow; ensure paracellular leak is < 5%. Causality: This ensures we are measuring transcellular transport, not paracellular leakage through broken tight junctions.

  • Dosing: Add 10 µM of the compound to the Apical (A) chamber for A-to-B flux, and to the Basolateral (B) chamber for B-to-A flux.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active P-gp efflux[2].

Hijacking Solute Carrier (SLC) Transporters

If PAMPA-BBB yields low passive permeability due to the ionized carboxylic acid, the compound may still enter the brain by "hijacking" carrier-mediated transport (CMT) systems. The BBB heavily expresses Monocarboxylate Transporter 1 (MCT1 / SLC16A1), which naturally shuttles lactate, pyruvate, and exogenous carboxylic acids (like valproic acid) across the endothelium[3].

Because 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid contains both a lipophilic core and a free carboxylate group, it is a prime theoretical candidate for MCT1-mediated influx.

Pathway Blood Blood Compartment (pH 7.4) Endo BBB Endothelial Cell (Neurovascular Unit) Blood->Endo Passive Diffusion (Restricted by Anion) Blood->Endo MCT1 Transporter (Facilitated Influx) Endo->Blood P-gp / BCRP (Active Efflux) Brain Brain Interstitial Fluid (ISF) Endo->Brain Transcellular Traversing

Fig 2: Transcellular transport mechanisms at the BBB endothelial interface.

Validating MCT1 Uptake: To test this, researchers should perform an uptake assay using Xenopus laevis oocytes or CHO cells stably expressing human MCT1, measuring intracellular accumulation of the compound in the presence and absence of α-cyano-4-hydroxycinnamate (CHC), a known MCT1 inhibitor.

In Vivo Validation: The Kp,uu,brain​ Gold Standard

Total brain-to-plasma ratios ( Kp,brain​ ) derived from whole-brain homogenates are highly misleading. A lipophilic compound may show a high Kp,brain​ simply because it is non-specifically bound to myelin lipids or trapped in lysosomes, not because it is freely available to bind target receptors.

To definitively prove BBB penetration, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , a parameter pioneered by Hammarlund-Udenaes[4].

Protocol 4.1: Cerebral Microdialysis for Kp,uu,brain​

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of male Sprague-Dawley rats. Allow 48 hours for recovery and BBB repair.

  • Probe Insertion: Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

  • Dosing: Administer 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations. Causality: Steady-state dosing eliminates the confounding variables of distribution kinetics, isolating the true BBB permeability equilibrium.

  • Sampling: Collect dialysate (representing unbound brain interstitial fluid, Cu,brain​ ) and matched serial blood samples over 4 hours.

  • Plasma Fraction Unbound ( fu,plasma​ ): Determine the unbound fraction of the drug in plasma using rapid equilibrium dialysis (RED) devices against PBS for 4 hours at 37°C.

  • Calculation: Calculate the unbound plasma concentration ( Cu,plasma​=Ctotal,plasma​×fu,plasma​ ). Finally, calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ .

Table 2: Assay Validation & Interpretation Thresholds
AssayParameterLow Permeability / High EffluxHigh Permeability / Brain Penetrant
PAMPA-BBB Pe​ ( 10−6 cm/s)< 2.0> 4.0
MDCK-MDR1 Efflux Ratio (ER)> 2.0 (Active P-gp Substrate)< 2.0 (Non-substrate)
Microdialysis Kp,uu,brain​ < 0.3> 0.5

Note: A Kp,uu,brain​ value > 0.3 to 0.5 is the consensus threshold for a compound to be considered highly brain penetrant in modern CNS drug discovery[4].

References

  • Source: Pharmaceutical Research (PubMed Central)
  • Source: PubMed Central (PMC)
  • Title: High througput artificial membrane permeability assay for blood–brain barrier Source: European Journal of Medicinal Chemistry URL
  • Title: Cyprotex MDR1-MDCK Permeability Face Sheet Source: Evotec URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Abstract This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid. This molecule presents a dual analytical challenge due to its polar carboxylic acid moiety and a chiral center at the 2-position of the pyrrolidine ring. This guide details both a reversed-phase (RP-HPLC) method for quantification and a chiral HPLC method for enantiomeric separation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure methodological robustness and trustworthiness. All procedures are aligned with the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[1][2][3]

Introduction and Analyte Chemistry

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a substituted pyrrolidine derivative. The pyrrolidine scaffold is a key structural motif in many pharmaceuticals.[4] The stereochemistry of such compounds often dictates their biological activity, making the separation and quantification of individual enantiomers a critical aspect of drug development and quality control.[4][5]

The primary analytical challenges for this molecule are:

  • Polarity: The carboxylic acid group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.[6][7]

  • Ionization: The acidic nature of the molecule means its ionization state is dependent on the pH of the mobile phase. This directly impacts retention time and peak shape.[8][9]

  • Chirality: The presence of at least one stereocenter necessitates the development of a stereoselective method to separate and quantify the enantiomers.

This guide will first establish a robust achiral RP-HPLC method for quantifying the total amount of the analyte and then describe a chiral separation method to determine enantiomeric purity.

Strategic Approach to Method Development

The development of a reliable HPLC method follows a logical progression from understanding the analyte's chemistry to optimizing the separation and validating the final method. Our strategy involves a systematic, multi-step process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Achiral Method Development (Quantification) cluster_1 Phase 2: Chiral Method Development (Enantiomeric Purity) cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A0 Analyte Characterization (pKa, Solubility, UV Spectra) A1 Initial Column & Mobile Phase Screening (C18 Column, ACN/Water Gradient) A0->A1 Input for starting conditions A2 Mobile Phase pH Optimization (Control of Carboxylic Acid Ionization) A1->A2 Initial chromatogram analysis A3 Optimization of Gradient & Flow Rate (Improve Resolution & Reduce Run Time) A2->A3 Improved peak shape & retention A4 Method Finalization A3->A4 Optimized separation B0 Select Chiral Separation Strategy (Direct vs. Indirect) C0 System Suitability Testing A4->C0 B1 Direct Method: CSP Screening (Polysaccharide-based columns) B0->B1 Decision: Direct method preferred for simplicity B2 Mobile Phase Screening (Normal vs. Reversed-Phase) B1->B2 Test multiple CSPs B3 Optimization of Modifier & Additives (Improve Resolution (Rs)) B2->B3 Initial separation achieved B4 Method Finalization B3->B4 Rs > 1.5 achieved B4->C0 C1 Specificity & Selectivity C0->C1 C2 Linearity & Range C1->C2 C3 Accuracy & Precision (Repeatability & Intermediate) C2->C3 C4 LOD & LOQ C3->C4 C5 Robustness C4->C5

Caption: Overall workflow for HPLC method development and validation.

Part I: Achiral Reversed-Phase HPLC Method for Quantification

This method is designed to quantify the total concentration of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, irrespective of its stereochemistry.

Rationale for Methodological Choices
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good starting point due to its hydrophobic stationary phase, which interacts with the phenyl and propyl groups of the analyte.

  • Mobile Phase Composition: A mixture of water (or buffer) and an organic modifier like acetonitrile (ACN) or methanol is standard for RP-HPLC.[8] ACN is often preferred for its lower viscosity and favorable UV transparency.[8]

  • pH Control: This is the most critical parameter. The carboxylic acid moiety must be protonated (non-ionized) to ensure sufficient retention on the C18 column.[7][9] By setting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (typically ~4-5 for a carboxylic acid), we ensure it is in its neutral, more hydrophobic form.[8] An acidic buffer, such as phosphate or formate, is used to maintain a stable pH and achieve reproducible retention times.

Experimental Protocol: Achiral Analysis

1. Instrumentation and Materials:

  • HPLC system with UV or DAD detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC grade acetonitrile and water.
  • Formic acid or phosphoric acid.
  • Analytical balance and volumetric flasks.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).
  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for hydrophobic interaction.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the analyte is in its neutral, retained form.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Gradient Elution 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 10% B; 13-18 min: 10% BA gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 210 nm or based on UV maximaThe phenyl group provides UV absorbance; 210 nm is a common wavelength for compounds with aromatic rings.

Part II: Chiral HPLC Method for Enantiomeric Separation

The goal of this method is to separate the enantiomers of the target compound to determine their relative proportions (enantiomeric excess).

Rationale for Methodological Choices
  • Separation Strategy: A direct method using a Chiral Stationary Phase (CSP) is often preferred for its simplicity over indirect methods that require derivatization.[4] Indirect methods can introduce additional variables and potential for analytical error.[5]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly versatile and have a proven track record for separating a wide range of chiral compounds, including those with pyrrolidine scaffolds.[4][5]

  • Mobile Phase: Normal-phase (e.g., hexane/alcohol mixtures) is a common starting point for polysaccharide CSPs.[4] The alcohol modifier (isopropanol or ethanol) plays a crucial role in the chiral recognition mechanism. An acidic or basic additive (like trifluoroacetic acid or diethylamine) is often required to improve peak shape for acidic or basic analytes, respectively.

ChiralMethodDecision Start Need to Separate Enantiomers Decision Choose Separation Strategy Start->Decision Direct Direct Method (Use Chiral Stationary Phase - CSP) Decision->Direct Preferred Indirect Indirect Method (Derivatize to Diastereomers) Decision->Indirect Alternative Direct_Pros Pros: - Simpler workflow - No derivatization required - Less risk of racemization Direct->Direct_Pros Conclusion Conclusion: Direct method with a polysaccharide-based CSP is the preferred starting point for its efficiency and broad applicability. [1, 2] Direct->Conclusion Indirect_Pros Pros: - Can use standard achiral columns - May enhance detection Indirect->Indirect_Pros

Sources

Application

Application Note: 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale The pyrrolidinone core is widely recognized as a "privileged scaffold" in modern medicinal chemistry due to its unique combination of conformational flexibility, hydrogen-bonding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrrolidinone core is widely recognized as a "privileged scaffold" in modern medicinal chemistry due to its unique combination of conformational flexibility, hydrogen-bonding capacity, and structural rigidity[1]. Unlike flat, two-dimensional heteroaromatic rings (e.g., pyrrole), the saturated, sp3-hybridized pyrrolidine ring undergoes "pseudorotation." This dynamic 3D coverage allows medicinal chemists to more efficiently explore pharmacophore space, directly correlating with higher clinical success rates for drug candidates[2].

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) is a highly functionalized γ-lactam building block[3][4]. Its structural architecture is strategically designed for target affinity:

  • 5-Oxo (Lactam): Acts as a strong hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or enzymatic active sites.

  • 2-Phenyl & 1-Propyl Groups: Provide a tunable lipophilic domain that enhances membrane permeability and facilitates π-π stacking or hydrophobic interactions within deep binding pockets (e.g., bacterial efflux pumps or CNS receptors).

  • 3-Carboxylic Acid: Serves as the primary synthetic handle for divergent library generation via amidation, esterification, or reduction[5][6].

Recent drug discovery campaigns have successfully utilized 5-oxopyrrolidine-3-carboxylic acid derivatives to develop potent antibacterial agents capable of disrupting Staphylococcus aureus biofilms[5], as well as BACE-1 inhibitors for central nervous system (CNS) indications via directed C(sp3)–H activation[6].

Physicochemical Profiling

Before initiating library synthesis, it is critical to establish the baseline physicochemical properties of the precursor to predict the downstream Lipinski/CNS Multiparameter Optimization (MPO) scores of the resulting derivatives.

Table 1: Physicochemical Properties of the Precursor [3][4][7]

PropertyValueStructural Implication
Chemical Name 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acidCore scaffold nomenclature
CAS Number 1267035-97-1Commercial identification
Molecular Formula C14H17NO3Baseline atom count
Molecular Weight 247.29 g/mol Leaves ~250 Da for substituent addition (Rule of 5)
Predicted CCS 156.1 Ų ([M+H]+)Collision Cross Section for LC-IM-MS tracking
Physical Form PowderStable for long-term RT storage

Workflow & Synthetic Divergence

The true value of this precursor lies in its ability to act as a central hub for generating structurally diverse libraries. The Graphviz diagram below illustrates the primary synthetic pathways utilized to transform this building block into active therapeutic agents.

G Precursor 5-Oxo-2-phenyl-1-propyl pyrrolidine-3-carboxylic acid Amidation Amidation (HATU/DIPEA) C3-Derivatization Precursor->Amidation Reduction Reduction (LiAlH4) Lactam to Pyrrolidine Precursor->Reduction CrossCoupling C(sp3)-H Activation C4-Functionalization Precursor->CrossCoupling AntiBact Antibacterial Agents (Biofilm Disruptors) Amidation->AntiBact AntiCancer Anticancer Agents (Apoptosis Inducers) Amidation->AntiCancer CNS CNS Therapeutics (e.g., BACE-1 Inhibitors) Reduction->CNS CrossCoupling->CNS

Divergent synthetic pathways of the 5-oxopyrrolidine scaffold in drug discovery.

Experimental Protocols

To ensure reproducibility and high-throughput compatibility, the following protocols have been optimized for structural integrity and self-validation.

Protocol A: HATU-Mediated Amide/Hydrazone Library Generation

Derivatizing the C3-carboxylic acid into hydrazones or complex amides is a proven strategy for generating potent antibacterial compounds[5].

Step-by-Step Methodology:

  • Activation: Dissolve 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC/HOBt) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This minimizes the risk of epimerization at the C3 stereocenter, ensuring the spatial orientation of the 3D pharmacophore is preserved[2]. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the activated intermediate.

  • Coupling: Stir the reaction mixture at room temperature for 15 minutes to ensure complete activation. Add the target amine or hydrazide (1.1 eq) dropwise.

    • Causality: Pre-activation ensures the amine only reacts with the fully formed active ester, preventing side reactions and unreacted precursor from complicating downstream purification.

  • Self-Validating Workup: After 4-6 hours (monitor via LC-MS), dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3​ (3x), 1M HCl (3x), and brine (1x). Dry over anhydrous Na2​SO4​ .

    • Causality: This liquid-liquid extraction is a self-validating purification system. The basic wash removes any unreacted carboxylic acid precursor; the acidic wash removes unreacted amine starting materials; the brine wash pulls residual DMF into the aqueous phase. The resulting organic layer contains the highly pure neutral amide product.

Table 2: Expected Yields and Target Applications for C3-Derivatives [5][6]

Derivative ClassCoupling ReagentAvg. Yield (%)Target Purity (LC-MS)Primary Application
Hydrazones HATU / DIPEA85 - 91%>95%Antibacterial (Biofilm Disruption)
Benzimidazoles EDC / HOBt54 - 67%>92%Anticancer / Cytotoxicity
Aliphatic Amides DCC / DMAP70 - 80%>90%CNS Therapeutics (BACE-1)
Protocol B: In Vitro Biofilm Disruption Assay

Pyrrolidinone hydrazide derivatives have shown remarkable efficacy in disrupting mature bacterial biofilms, outperforming standard antibiotics like cefuroxime in specific assays[5].

Step-by-Step Methodology:

  • Biofilm Cultivation: Inoculate Staphylococcus aureus (ATCC 9144) into Tryptic Soy Broth (TSB) supplemented with 1% glucose. Seed 200 µL of the suspension ( 106 CFU/mL) into a 96-well flat-bottom polystyrene plate. Incubate statically for 24 hours at 37°C to allow mature biofilm formation.

  • Compound Treatment: Carefully aspirate the media to remove planktonic (free-floating) cells. Solubilize the synthesized 5-oxopyrrolidine derivative in DMSO and dilute in fresh TSB. Add to the wells at concentrations ranging from 3.9 to 100 µg/mL.

    • Causality: The final DMSO concentration must be kept strictly below 1% (v/v) to ensure that any observed biofilm disruption is due to the compound's pharmacodynamics, not solvent-induced cytotoxicity.

  • Quantification (Crystal Violet Assay): After 24 hours of treatment, wash the wells gently with PBS (3x). Stain the remaining biofilm with 0.1% Crystal Violet solution for 15 minutes. Wash away excess stain, then solubilize the bound dye with 33% acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

    • Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) matrix. A reduction in OD590​ directly and quantitatively correlates with the pyrrolidinone derivative's ability to penetrate and dismantle the biofilm architecture[5].

References

  • NextSDS. "5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid — Chemical Substance Information.
  • Sigma-Aldrich. "5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.
  • PubChemLite. "5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.
  • BenchChem. "The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • PMC / NIH. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • NIH. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • RSC Publishing. "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for establishing initial in vivo dosing protocols for the novel compound 5-Oxo-2-phenyl-1-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for establishing initial in vivo dosing protocols for the novel compound 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid. In the absence of specific preclinical data for this molecule, this document outlines a foundational strategy based on established principles of preclinical drug development for novel small molecules. The protocols detailed herein are designed to be a starting point for researchers, emphasizing a systematic approach to determine key parameters such as the Maximum Tolerated Dose (MTD), and to inform the design of subsequent pharmacokinetic (PK) and efficacy studies. All experimental procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.

Introduction and Preclinical Considerations

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a small molecule featuring a pyrrolidinone core, a structure found in various biologically active compounds.[1][2] The presence of a carboxylic acid moiety suggests specific considerations for formulation and may influence its pharmacokinetic profile. The successful in vivo evaluation of any new chemical entity is a critical step in the drug development pipeline.[3] This process typically begins with dose range-finding studies to establish a safe and effective dose range for further investigation.[4]

The initial in vivo studies for a novel compound like 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid should be approached systematically to maximize the quality of data obtained while minimizing animal use.[4] This involves a tiered approach, starting with single-dose tolerability studies and progressing to more complex multi-dose efficacy models.

Essential Pre-Dosing Characterization

Before initiating in vivo experiments, a thorough in vitro characterization of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is essential to inform the study design. This foundational data provides the basis for initial dose estimations and vehicle selection.

Parameter Description Significance for In Vivo Studies
Molecular Weight The sum of the atomic weights of the atoms in the molecule.[5][6][7]Essential for calculating molar concentrations and dose formulations.
Solubility The ability of the compound to dissolve in various solvents.Critical for selecting an appropriate vehicle for administration.[8]
In Vitro Efficacy (IC50/EC50) The concentration at which the compound elicits a half-maximal inhibitory or effective response in a relevant cell-based assay.Provides a preliminary indication of the compound's potency and helps in estimating a starting dose for in vivo studies.[9]
In Vitro Cytotoxicity The concentration of the compound that causes cell death in vitro.Informs the upper limit for initial in vivo dosing to avoid overt toxicity.
LogP/LogD A measure of the compound's lipophilicity.Can provide insights into its potential for absorption and distribution in vivo.

Vehicle Selection and Formulation

The selection of an appropriate vehicle is paramount for the successful in vivo administration of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid. The goal is to achieve a stable and homogenous formulation that is well-tolerated by the animals.[8][10] Given the carboxylic acid group, the compound may have limited aqueous solubility at neutral pH.

Recommended Vehicle Screening

A tiered approach to vehicle screening is recommended:

  • Aqueous Vehicles: Initially, assess solubility in simple aqueous vehicles such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).[8] The pH of the formulation may need to be adjusted to improve solubility, but care must be taken to ensure the final pH is physiologically compatible (typically pH 6.5-8.0 for parenteral routes).

  • Co-solvents and Surfactants: For poorly soluble compounds, the use of co-solvents and surfactants may be necessary.[8][11] Common excipients include:

    • DMSO (Dimethyl sulfoxide): A powerful solvent, but can have its own biological effects. Typically used at low final concentrations (<10%).[11]

    • PEG 300/400 (Polyethylene glycol): A common co-solvent for a variety of administration routes.

    • Tween 80 (Polysorbate 80): A non-ionic surfactant used to improve solubility and stability.[8]

    • CMC (Carboxymethylcellulose): Used to create a suspension for oral administration of insoluble compounds.[8]

Example Vehicle Formulation for a Poorly Soluble Carboxylic Acid

For a compound with low aqueous solubility, a common formulation for oral or intraperitoneal administration is a suspension in a vehicle containing a suspending agent.

Component Concentration (Typical Range) Purpose
Carboxymethylcellulose (CMC)0.5 - 2% (w/v)Suspending agent[8]
Tween 800.1 - 1% (v/v)Wetting agent to aid in suspension
Sterile Water or Salineq.s. to final volumeVehicle base

Protocol for Vehicle Preparation:

  • Prepare the aqueous phase by dissolving the suspending and wetting agents in sterile water or saline. Gentle heating and stirring may be required.

  • Allow the vehicle to cool to room temperature.

  • Weigh the required amount of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

  • Gradually add the powdered compound to the vehicle while vortexing or stirring to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration.

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

Dose range-finding studies are crucial first steps in in vivo research to determine the tolerability of a new compound.[4][12] The primary objective is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[4]

Study Design for MTD Determination

A single-dose escalation study is a common design for determining the MTD.[12]

  • Animal Model: Select a common rodent species for initial studies, such as C57BL/6 or BALB/c mice.

  • Group Size: A small group size (n=3-5 per group) is typically sufficient for an MTD study.

  • Dose Escalation: A geometric dose escalation is often employed (e.g., 2x or 3x increments).[4] The starting dose should be based on in vitro cytotoxicity data, if available. In the absence of such data, a conservative starting dose (e.g., 1-5 mg/kg) is advisable.

  • Route of Administration: The choice of administration route should be guided by the intended clinical application and the physicochemical properties of the compound.[13][14] Common routes for initial studies include intraperitoneal (IP) and oral gavage (PO).[3][14]

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any visible signs of distress.[3] Monitoring should be most frequent in the first few hours post-dosing and continue daily for at least 7-14 days.

Experimental Workflow for MTD Study

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis and Endpoint Formulation Prepare Vehicle and Compound Formulations Dose_Group1 Administer Dose 1 (e.g., 5 mg/kg) Formulation->Dose_Group1 Animal_Acclimatization Animal Acclimatization (1 week) Animal_Acclimatization->Dose_Group1 Observe_Group1 Monitor for 24-48h Dose_Group1->Observe_Group1 Dose_Group2 Administer Dose 2 (e.g., 15 mg/kg) Observe_Group1->Dose_Group2 If no severe toxicity Clinical_Signs Record Clinical Signs & Body Weight Observe_Group1->Clinical_Signs Observe_Group2 Monitor for 24-48h Dose_Group2->Observe_Group2 Dose_GroupN Continue Dose Escalation Observe_Group2->Dose_GroupN If no severe toxicity Observe_Group2->Clinical_Signs Dose_GroupN->Clinical_Signs Determine_MTD Determine MTD (Highest non-toxic dose) Clinical_Signs->Determine_MTD Necropsy Necropsy and Tissue Collection (Optional) Determine_MTD->Necropsy

Caption: Workflow for a single-dose MTD study.

Preliminary Pharmacokinetic (PK) Study

Once the MTD is established, a preliminary PK study is recommended to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.[9][14] This information is vital for designing rational dosing schedules for subsequent efficacy studies.[15]

PK Study Design
  • Animal Model: Use the same species and strain as in the MTD study.

  • Dose Level: A single dose below the MTD should be administered.

  • Route of Administration: The intended clinical route should be used. It is often beneficial to include an intravenous (IV) group to determine bioavailability.[3]

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9] The exact time points will depend on the expected half-life of the compound.

  • Analysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).

Key PK Parameters
Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the compound in plasma.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation (for non-IV routes).

Designing Subsequent Efficacy Studies

The data from the MTD and PK studies will guide the design of efficacy studies in relevant animal models of disease.[16][17][18][19]

  • Dose Selection: Doses for efficacy studies should be below the MTD and should be selected to provide target engagement based on in vitro potency and PK data. A minimum of three dose levels is recommended to establish a dose-response relationship.[20]

  • Dosing Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined by the compound's half-life to maintain therapeutic concentrations.[9]

  • Control Groups: Appropriate control groups are essential for interpreting the results. These should include a vehicle control group and may include a positive control (a known effective treatment).[15]

Logical Flow of Preclinical In Vivo Assessment

Caption: Logical progression of in vivo studies.

Conclusion

The in vivo evaluation of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid should be conducted in a stepwise and data-driven manner. The protocols outlined in these application notes provide a robust framework for initiating these studies, from initial formulation and tolerability assessments to the design of informative pharmacokinetic and efficacy experiments. Adherence to these principles will ensure the generation of high-quality, reproducible data, which is essential for advancing a novel compound through the preclinical drug development process.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. (n.d.).
  • Chesselet, M.-F. (2023). A new look at animal models of neurological disorders. Neurotherapeutics.
  • Moon, C. (2022). New insights into and emerging roles of animal models for neurological disorders. PMC.
  • Chesselet, M.-F. (2023). A New Look at Animal Models of Neurological Disorders. PMC.
  • MDPI. (n.d.). Special Issue : Animal Models of Neurological Disorders: Where Are We Now?.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • Charles River Laboratories. (n.d.).
  • OAE Publishing Inc. (2023).
  • Ichor Life Sciences. (2025). Acute Toxicology and Dose Finding Studies.
  • BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Stanford Medicine. (n.d.). In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center.
  • ECHA. (n.d.).
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PubMed. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • PubChemLite. (n.d.). 5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.
  • PMC. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PMC. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PubChem. (n.d.). 5-Oxo-2-phenyl-1-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid.
  • TargetMol. (n.d.). 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.
  • ResearchG
  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF.
  • ResearchGate. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Request PDF.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • PubMed. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists.
  • PMC. (n.d.). (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide.
  • MDPI. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

Sources

Application

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid cell culture assay protocols

An Application Guide to the In Vitro Biological Evaluation of Novel Pyrrolidinone Derivatives: Featuring 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Authored by a Senior Application Scientist Abstract The pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Biological Evaluation of Novel Pyrrolidinone Derivatives: Featuring 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, serving as the core structure for a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the initial in vitro biological evaluation of novel pyrrolidinone derivatives, using the representative molecule, 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1), as a case study.[3][4] We present a series of detailed, field-proven protocols designed for researchers in drug discovery and development. The methodologies cover fundamental assessments of cytotoxicity and antimicrobial activity, as well as key mechanistic assays for apoptosis and cell migration, enabling a robust preliminary characterization of new chemical entities.

Introduction: The Pyrrolidinone Scaffold

The five-membered nitrogen-containing pyrrolidinone heterocycle is a cornerstone of drug discovery.[2][5] Its non-planar, sp3-hybridized structure allows for efficient exploration of three-dimensional pharmacophore space, making it an attractive starting point for developing novel therapeutics.[5] Derivatives have shown significant promise in oncology, often by inducing programmed cell death (apoptosis) in cancer cells.[1][2] Furthermore, specific modifications to the pyrrolidinone core have yielded potent antimicrobial agents, capable of combating even multidrug-resistant pathogens.[6][7]

This document outlines a logical, tiered approach to the initial cell-based screening of a new pyrrolidinone compound, 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid. The goal is to efficiently determine its biological activity profile and guide further development.

Pre-Experimental Preparation: Compound Management

Proper handling and preparation of a test compound are critical for reproducible and accurate results. The following steps must be meticulously followed.

Solubility Assessment

Before preparing a stock solution, the solubility of the compound must be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.

Protocol:

  • Weigh 1-2 mg of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

  • Add DMSO in small, precise increments (e.g., 10 µL).

  • Vortex briefly after each addition until the compound is fully dissolved.

  • Calculate the concentration to determine the maximum stock concentration achievable. For most cell-based assays, a 10-50 mM stock solution in DMSO is standard.

  • Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and other off-target effects.[8]

Preparation of Stock and Working Solutions

Protocol:

  • Based on the solubility test, prepare a high-concentration primary stock solution (e.g., 20 mM) in 100% DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot and prepare working solutions by serial dilution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

Tier 1 Screening: Foundational Biological Activity

This initial phase aims to answer the primary questions: Does the compound affect cell viability, and does it have antimicrobial properties?

Protocol: General Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[1][2] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[1]

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[6][9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid in culture medium (e.g., from 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Antimicrobial Activity via Broth Microdilution (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This protocol is essential for determining if the compound has antibacterial properties.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical Tier 1 Screening Results

CompoundAssay TypeTarget Cell/OrganismIncubation TimeResult (IC₅₀ / MIC)
5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acidMTTA549 (Lung Cancer)48 hours12.5 µM
5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acidMTTMCF-7 (Breast Cancer)48 hours28.1 µM
5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acidMICS. aureus24 hours>100 µM
Doxorubicin (Control)MTTA549 (Lung Cancer)48 hours1.1 µM

Tier 2 Screening: Elucidating the Mechanism of Action

If the compound demonstrates significant cytotoxicity against cancer cells, the next logical step is to investigate how it kills them.

Protocol: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

Many anticancer agents derived from the pyrrolidinone scaffold function by inducing apoptosis, a process executed by a family of proteases called caspases.[1] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases-3 and -7, key executioners of apoptosis.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay.

  • White-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at 10,000 cells per well in 80 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 20 µL of compound dilutions (e.g., at 0.5x, 1x, and 2x the IC₅₀ value determined from the MTT assay). Include a vehicle control.

  • Incubation: Incubate for a period shorter than that used for the MTT assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. Increased luminescence is directly proportional to the amount of active caspase-3/7.

Protocol: Cell Migration Assessment via Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration, a key process in cancer metastasis.[1]

Materials:

  • Cancer cell line of interest.

  • 24-well or 12-well plates.

  • Sterile 200 µL pipette tip or a dedicated scratch-making tool.

  • Microscope with a camera.

Step-by-Step Methodology:

  • Create a Confluent Monolayer: Seed cells in a plate at a high density and allow them to grow to 90-100% confluency.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., at or below the IC₁₀ value from the MTT assay) to avoid confounding results from cytotoxicity.

  • Image Acquisition: Capture an image of the scratch at time zero (T₀).

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the vehicle control wells has closed.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (like ImageJ). Compare the rate of wound closure between treated and control wells.

Visualizations: Workflows and Pathways

General Experimental Workflow

A diagram illustrating the logical progression from initial compound preparation to tiered biological screening.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Mechanistic Studies Compound Test Compound (5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid) Solubility Solubility Testing (DMSO) Compound->Solubility Stock Stock Solution Prep (20 mM in DMSO) Solubility->Stock MTT Cytotoxicity Assay (MTT) Stock->MTT Dose-response MIC Antimicrobial Assay (MIC) Stock->MIC Serial dilution Apoptosis Apoptosis Assay (Caspase-Glo) MTT->Apoptosis If cytotoxic Migration Migration Assay (Wound Healing) MTT->Migration If cytotoxic

Caption: A typical workflow for the initial in vitro screening of a novel compound.

Simplified Apoptotic Pathway

A diagram showing the central role of caspase activation, a common mechanism for pyrrolidinone-based anticancer compounds.[1]

G Compound Pyrrolidinone Derivative Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified caspase-dependent apoptosis pathway often targeted by cytotoxic agents.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial characterization of novel 5-oxo-pyrrolidine derivatives. Based on the results from these assays, a researcher can make informed decisions about the compound's potential. Positive hits, such as low micromolar IC₅₀ values against cancer cells or significant inhibition of bacterial growth, would warrant further investigation. Subsequent studies could include broader cell panel screening, in vivo efficacy studies in animal models, and advanced mechanistic studies such as cell cycle analysis, Western blotting for apoptotic markers, or specific enzyme inhibition assays.[9]

References

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). RSC Medicinal Chemistry.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. (n.d.). BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.
  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). National Library of Medicine.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Library of Medicine.
  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). ResearchGate. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Library of Medicine.
  • Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. (2010). European Journal of Chemistry. Available at: [Link]

  • 5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid — Chemical Substance Information. (n.d.). ChemInfo. Available at: [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. Available at: [Link]

  • The cytotoxicity of prenylated phenolics towards proliferating Caco-2 cells and their recovery efficiency. (2025). Wageningen University & Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid .

This guide moves beyond generic storage advice by explaining the causality behind degradation and providing self-validating protocols to ensure the absolute integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediates.

🔬 Core Vulnerability Analysis: Why is this compound unstable?

Q: Why does 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid degrade so rapidly when left on the benchtop or stored in standard atmospheric conditions?

A: The instability of this molecule is hardcoded into its molecular architecture. The compound is a γ -lactam (a pyrrolidone derivative) featuring a phenyl group at the C2 position. This specific topology creates a highly activated benzylic C-H bond that is doubly destabilized:

  • Benzylic Resonance: The C2 hydrogen is adjacent to the phenyl ring. If this hydrogen is abstracted, the resulting unpaired electron is highly delocalized and stabilized by the aromatic π -system[1].

  • Lactam Nitrogen Proximity: The adjacent amide nitrogen further donates electron density, drastically lowering the bond dissociation energy of the C2-H bond[2].

When exposed to ambient oxygen and trace initiators (like UV light or transition metals), the molecule undergoes rapid autoxidation . The benzylic radical reacts with triplet oxygen ( 3O2​ ) to form a peroxyl radical, which then abstracts another hydrogen to form a benzylic hydroperoxide[3]. This hydroperoxide is highly unstable and will eventually decompose, leading to ring cleavage or the formation of hydroxylated impurities[4].

autoxidation A Intact API (C2-H Intact) B Initiation (Light/Metals) A->B C Benzylic Radical at C2 Position B->C -H• D O2 Exposure C->D E Peroxyl Radical (ROO•) D->E +O2 F H-Abstraction (Propagation) E->F F->C Chain Reaction G Benzylic Hydroperoxide (ROOH) F->G +H• H Degradation Products (Ring Cleavage/Alcohols) G->H Decomposition

Autoxidation cascade of the C2 benzylic position in pyrrolidone derivatives.

🛡️ Standard Operating Procedure: Long-Term Storage

Q: What is the definitive protocol for aliquoting and storing this compound to guarantee zero oxidative degradation over a 12-month period?

A: To halt the autoxidation chain reaction, you must simultaneously eliminate the initiator (light), the reactant (oxygen), and the kinetic energy required for propagation (heat)[5]. Nitrogen backfilling is often insufficient because nitrogen easily mixes with ambient air upon opening. Instead, we utilize Argon , a noble gas that is approximately 38% denser than air, allowing it to form a protective "blanket" over the solid API[5].

Step-by-Step Storage Methodology:

  • Amber Vials: Transfer the bulk powder into UV-blocking amber glass vials. Causality: UV photons provide the exact activation energy needed to homolytically cleave the C2-H bond.

  • Vacuum-Argon Cycling (Schlenk Technique):

    • Place the loosely capped vials in a vacuum desiccator.

    • Pull a vacuum (≤ 10 mbar) for 5 minutes to extract interstitial oxygen trapped within the powder lattice.

    • Backfill the chamber with high-purity Argon (99.999%).

    • Repeat this Vacuum-Argon cycle three times.

  • PTFE Sealing: While under the final Argon blanket, tightly seal the vials using caps fitted with PTFE (Teflon) septa. Causality: PTFE is highly impermeable to both oxygen and moisture compared to standard silicone septa.

  • Deep Freeze: Store the sealed vials at -80°C . Causality: At -80°C, the kinetic energy of the system is too low to overcome the activation barrier for the propagation phase of lipid/hydrocarbon peroxidation.

storage_workflow N1 1. Aliquot API (Amber Vials) N2 2. Vacuum Purge (Remove Air) N1->N2 N3 3. Argon Backfill (Displace O2) N2->N3 N3->N2 Repeat 3x N4 4. PTFE Seal (Block Moisture) N3->N4 N5 5. Store at -80°C (Kinetic Arrest) N4->N5

Self-validating inert storage workflow for oxidation-sensitive APIs.

🧪 Troubleshooting & Analytical Verification

Q: I suspect my batch was left exposed to air. How can I analytically verify if oxidation has occurred before using it in my assays?

A: Do not rely on visual inspection; early-stage hydroperoxide formation does not always cause a color change. You must use quantitative analytical techniques to look for the specific mass and structural shifts associated with benzylic oxidation.

When the C2 position oxidizes, it typically forms a hydroperoxide (+32 Da) which quickly decomposes into a stable hydroxyl group (+16 Da) or cleaves the ring entirely, forming linear degradation products[4].

Table 1: Analytical Markers for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Degradation

Analytical MethodTarget Observation (Intact API)Indicator of Oxidation (Degradation)Mechanistic Rationale
LC-MS (ESI+) m/z 248.1 [M+H]+ m/z 264.1 [M+O+H]+ or m/z 280.1 [M+O2​+H]+ Addition of one oxygen (hydroxylation) or two oxygens (hydroperoxide formation) at the C2 benzylic position.
1 H-NMR (DMSO- d6​ ) Sharp singlet/multiplet for the C2-H benzylic proton (~4.5 - 5.5 ppm).Disappearance of the C2-H peak; appearance of a broad -OH peak (~6.0 ppm).The abstraction of the benzylic proton eliminates the C2-H signal, replacing it with an exchangeable hydroxyl/peroxyl proton.
HPLC (Reverse Phase) Single sharp peak at expected retention time ( TR​ ).Appearance of a more polar (earlier eluting) peak.The addition of a hydroxyl or hydroperoxide group significantly increases the polarity of the molecule, reducing its retention on a C18 column.

🔬 Benchtop Handling & Formulation FAQs

Q: When I take the compound out of the -80°C freezer, can I open it immediately to weigh my sample?

A: Absolutely not. This is a critical error that leads to rapid degradation. When a -80°C vial is opened in a room-temperature environment, atmospheric moisture instantly condenses on the cold powder. While autoxidation is primarily driven by oxygen, the introduction of water acts as a solvent micro-environment that catalyzes the decomposition of any trace hydroperoxides into highly reactive hydroxyl radicals, accelerating the destruction of the bulk powder[4].

  • Correct Protocol: Remove the sealed vial from the freezer and place it in a room-temperature desiccator for at least 30-45 minutes. Only open the vial once it has fully equilibrated to ambient temperature.

Q: I need to formulate this compound into an aqueous buffer for an in vitro assay. Will it oxidize in the water?

A: Yes. Dissolved oxygen in standard aqueous buffers will attack the benzylic position over time. To prevent this during prolonged experiments:

  • Degas your buffers: Sparge your aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolving the compound.

  • Use radical scavengers: If your assay biology permits, formulate the compound with a trace amount of a sacrificial antioxidant, such as Ascorbic Acid or BHT (Butylated hydroxytoluene). These molecules have weaker bond dissociation energies than your API and will preferentially react with peroxyl radicals, breaking the autoxidation chain reaction.

📚 References

  • Protection and subsequent oxidation of pyrrolidine 4a–f. ResearchGate. Available at:[Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC / NIH. Available at:[Link]

  • MIL-101 as Reusable Solid Catalyst for Autoxidation of Benzylic Hydrocarbons in the Absence of Additional Oxidizing Reagents. ACS Catalysis. Available at:[Link]

  • Product Class 3: Benzylic Hydroperoxides. Thieme Connect. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Introduction: The purification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid presents a unique set of challenges primarily due to its molecular structure. The presence of a polar carboxylic acid group often lea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The purification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid presents a unique set of challenges primarily due to its molecular structure. The presence of a polar carboxylic acid group often leads to significant peak tailing and poor resolution during normal-phase column chromatography due to strong interactions with the silica stationary phase. Furthermore, the existence of at least two chiral centers necessitates careful consideration of stereoisomeric separation. This guide provides field-proven troubleshooting strategies and optimized protocols to help researchers navigate these complexities and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing severe streaking and tailing on a standard silica gel column?

A1: This is the most common issue encountered with this class of compounds. The carboxylic acid moiety (-COOH) is highly polar and acidic. It can strongly and often irreversibly bind to the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to a slow, uneven elution process, resulting in broad, tailing peaks and often, poor recovery. The equilibrium between being adsorbed on the stationary phase and dissolved in the mobile phase is unfavorable, hindering efficient separation.[2]

Q2: What is the best general approach for purifying this compound: normal-phase or reversed-phase chromatography?

A2: The choice depends on the scale and required purity.

  • Normal-Phase (NP) Chromatography: This is often preferred for large-scale (multi-gram) purifications due to lower solvent costs and simpler setup. However, it is essential to modify the mobile phase with an acid to mitigate the tailing issue described in Q1.[3]

  • Reversed-Phase (RP) Chromatography: RP-HPLC is an excellent choice for high-resolution analytical work and for purifying smaller quantities (milligram to low-gram scale).[4] The stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. This mode is generally less prone to the severe tailing seen in NP chromatography for acidic compounds.[2][5]

Q3: My synthesis is not stereospecific. How can I separate the different stereoisomers?

A3: Separating enantiomers or diastereomers requires a chiral environment. Standard chromatographic techniques (both NP and RP) will not separate enantiomers, and may or may not separate diastereomers. The primary strategy is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly effective for resolving a wide range of pyrrolidine derivatives.[6][7] This is typically performed using HPLC or Supercritical Fluid Chromatography (SFC) systems.[8]

Q4: What are the most likely impurities I will encounter in my crude product?

A4: Impurities are highly dependent on the synthetic route. However, common contaminants include unreacted starting materials (e.g., itaconic acid derivatives, amines), solvents used in the reaction and work-up, and side-products from incomplete reactions or rearrangements.[9][10] If the synthesis involves protecting groups, by-products from deprotection steps may also be present.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography
  • Question: I'm running a flash column with silica gel using a hexane/ethyl acetate gradient, but my product is coming off as a very broad smear across many fractions. How can I fix this?

  • Answer: The root cause is the interaction between your compound's carboxylic acid and the silica gel's silanol groups. To achieve sharp, symmetrical peaks, you must suppress this interaction.

    • The Scientific Principle: By adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your mobile phase, you create a competitive equilibrium.[1][3] The added acid protonates the silanol groups and ensures your target molecule remains in its less polar, protonated form (-COOH rather than -COO⁻). This minimizes the strong ionic interaction, allowing for a much cleaner elution based on polarity partitioning.[3]

    • Solution Protocol:

      • TLC Analysis: Before running the column, optimize your mobile phase using TLC. Prepare several developing chambers with your chosen solvent system (e.g., 70:30 Hexane:EtOAc) and add varying amounts of acetic acid (0.1%, 0.5%, and 1.0% v/v).

      • Observe Rf and Spot Shape: Spot your crude mixture on TLC plates and develop them in the different mobile phases. You should observe that with increasing acid content, the Rf value of your product increases, and the spot becomes much tighter and less streaked.

      • Column Elution: Pack your column with silica gel and elute with the optimized mobile phase containing the lowest concentration of acid that gave a good spot shape on TLC (typically 0.5-1.0%). This will significantly improve your separation.

    Mechanism of Tailing Reduction

    G cluster_0 Without Acidic Modifier cluster_1 With Acidic Modifier (e.g., AcOH) Silica Silica Surface Si-O⁻ H⁺ Compound_Anion Analyte R-COO⁻ H⁺ Silica->Compound_Anion Strong Adsorption Result_Tailing {Result | Strong Ionic Interaction | Peak Tailing} Compound_Anion->Result_Tailing Silica_Protonated Silica Surface Si-OH Compound_Protonated Analyte R-COOH Compound_Protonated->Silica_Protonated Weak Interaction Result_Sharp {Result | Weak H-Bonding | Sharp Peak} Compound_Protonated->Result_Sharp Modifier Mobile Phase CH₃COOH Modifier->Silica_Protonated Suppresses Deprotonation Modifier->Compound_Protonated Suppresses Deprotonation

    Caption: Acidic modifiers prevent deprotonation of the analyte and silica, reducing strong ionic interactions that cause peak tailing.

Issue 2: Poor Separation Between Product and a Close-Running Impurity
  • Question: My product and an impurity have very similar Rf values on TLC, even with an acidic modifier. How can I improve the separation?

  • Answer: This indicates that the selectivity (α) of your chromatographic system is too low. To improve this, you need to change the nature of the solvent interactions.

    • Solution Protocol:

      • Change Solvent Composition: Do not just vary the ratio of your current solvents; change one of the solvents entirely. The "solvent selectivity triangle" is a useful concept here. If you are using a hexane/ethyl acetate system, try switching to a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone. These solvents interact differently with your compounds (e.g., via dipole-dipole vs. hydrogen bonding interactions) and can dramatically alter the elution order and separation.

      • Employ Gradient Elution: If isocratic (constant solvent ratio) elution fails, use a gradient. Start with a low-polarity mobile phase where all components are retained at the top of the column. Gradually increase the polarity over the course of the run. This sharpens the peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.[11]

      • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the issue may require a different stationary phase. Alumina (neutral or acidic) can offer different selectivity compared to silica.[2] For very difficult separations, consider switching to a reversed-phase setup.

    Troubleshooting Workflow for Poor Separation

    G Start Problem: Poor Separation (ΔRf < 0.1) CheckModifier Is an acidic modifier (0.5-1% AcOH) being used? Start->CheckModifier AddModifier Add acidic modifier to eluent and re-run TLC. CheckModifier->AddModifier No ChangeRatio Optimize solvent ratio (e.g., vary %EtOAc in Hexane). CheckModifier->ChangeRatio Yes CheckSeparation1 Separation Improved? AddModifier->CheckSeparation1 ChangeRatio->CheckSeparation1 ChangeSolvent Change solvent class (e.g., DCM/MeOH or Toluene/Acetone). CheckSeparation1->ChangeSolvent No Success Proceed with Column Chromatography CheckSeparation1->Success Yes CheckSeparation2 Separation Improved? ChangeSolvent->CheckSeparation2 TryGradient Implement a gradient elution on the column. CheckSeparation2->TryGradient No CheckSeparation2->Success Yes CheckSeparation3 Separation Improved? TryGradient->CheckSeparation3 ChangePhase Consider alternative stationary phase (Reversed-Phase C18 or Alumina). CheckSeparation3->ChangePhase No CheckSeparation3->Success Yes

    Caption: A systematic workflow for optimizing the separation of closely eluting compounds.

Issue 3: Low or No Recovery of the Compound
  • Question: I ran my column, but I recovered very little of my target compound from the collected fractions. Where did it go?

  • Answer: This typically points to two main culprits: irreversible binding to the column or the compound eluting in an unexpectedly large volume of solvent.

    • Solutions:

      • Use an Acidic Modifier: As discussed in Issue 1, the absence of an acid can cause your compound to bind so strongly to the silica that it never elutes. This is the most common cause of low recovery for carboxylic acids.

      • Proper Sample Loading: For this compound, dry loading is highly recommended over wet loading.[12] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a portion of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, ensuring a very narrow starting band and improving resolution and recovery.

      • Column Flushing: If you suspect your compound is still on the column after the run, flush the column with a very strong solvent system, such as 10% Methanol in Dichloromethane with 1% acetic acid, to recover any strongly adsorbed material.

Quantitative Data & Protocols

Table 1: Recommended Starting Solvent Systems for Normal-Phase TLC Analysis
Solvent SystemPolarity IndexTarget Rf RangeNotes
Hexane / Ethyl AcetateLow-Medium0.2 - 0.4A good starting point. Vary ratio from 9:1 to 1:1.
Dichloromethane / MethanolMedium-High0.2 - 0.4Useful if compound is too polar for Hex/EtOAc. Start at 98:2.
Toluene / AcetoneMedium0.2 - 0.4Offers different selectivity. Good for aromatic compounds.
Modifier --Always add 0.5-1.0% acetic or formic acid to all systems.
Protocol 1: Flash Column Chromatography with Dry Loading
  • Sample Preparation (Dry Loading): a. Weigh your crude product (e.g., 1.0 g) into a round-bottom flask. b. Dissolve it in a minimal volume of a suitable solvent (e.g., 5-10 mL of Dichloromethane). c. Add 2-3 g of silica gel to the flask. d. Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[12]

  • Column Packing: a. Select a glass column of appropriate size (for 1g of crude on silica, a 40-50 mm diameter column is suitable). b. Add a small plug of cotton or glass wool, followed by a thin layer of sand. c. Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude) in your starting, low-polarity eluent (e.g., 90:10 Hexane:EtOAc + 0.5% AcOH). d. Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed. e. Add a thin protective layer of sand on top of the silica bed.

  • Loading and Elution: a. Carefully transfer your dry-loaded sample powder onto the top layer of sand. b. Gently add your eluent, taking care not to disturb the packed bed. c. Begin eluting the column with your optimized mobile phase, using gentle air pressure ("flash" chromatography) to maintain a steady flow rate. d. If using a gradient, start with the low-polarity mobile phase and gradually introduce the higher-polarity mobile phase.

  • Fraction Collection and Analysis: a. Collect fractions of a consistent volume (e.g., 20-25 mL). b. Analyze the fractions by TLC to identify which ones contain your pure product. c. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.

References

  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Gasparyan, M., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 169, 137-144.
  • IJNRD.org. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • Sciencemadness Discussion Board. (2017). chromatography - polarities.
  • Columbia University. (n.d.). Column chromatography.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Reddit. (2016). Column chromatography of carboxylic acids?.
  • Chemistry LibreTexts. (2023). 28.4: Partition Chromatography.
  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (n.d.). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies for 5-Oxo-2-phenyl-1-propylpyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting chromatographic anomalies for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid .

Because this compound features a highly hydrophobic backbone (phenyl and propyl groups) alongside a polar, ionizable moiety (the C3-carboxylic acid), it is highly susceptible to secondary retention mechanisms. The following diagnostic workflows, chemical explanations, and self-validating protocols will help you achieve ideal Gaussian peak symmetry.

Diagnostic Workflow

Before adjusting your method, you must determine whether the tailing is a universal system failure or an analyte-specific chemical interaction.

G Start Peak Tailing Observed (Carboxylic Acid) Test Inject Neutral Marker (e.g., Toluene) Start->Test CheckMarker Does the neutral marker tail? Test->CheckMarker Physical Physical Issue: Check dead volume, fittings, or column void CheckMarker->Physical Yes Chemical Chemical Issue: Silanol interaction or partial ionization CheckMarker->Chemical No CheckPH Is Mobile Phase pH < 3.0? Chemical->CheckPH AdjustPH Adjust pH to 2.0-2.5 (Add 0.1% TFA/Formic Acid) CheckPH->AdjustPH No (pH > 3.0) ChangeCol Switch to End-capped or Polar-embedded Column CheckPH->ChangeCol Yes (pH < 3.0)

Diagnostic workflow for differentiating chemical and physical HPLC peak tailing.

Section 1: The Chemistry of Tailing

Q: Why does 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid exhibit severe peak tailing in standard reversed-phase HPLC? A: Peak tailing for this specific molecule is primarily a chemical issue driven by its ionizable carboxylic acid group. While the pyrrolidine nitrogen is part of a stable, neutral lactam (5-oxo) and does not ionize, the carboxylic acid has a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near this pKa, the compound exists in a mixed state of neutral molecules and deprotonated anions. These anions undergo secondary polar interactions (ion-exchange and hydrogen bonding) with residual, unbonded silanol groups (Si-OH) or trace metal impurities on the silica-based stationary phase, disrupting the ideal Gaussian peak shape ()[1].

Q: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical hardware issue? A: You must isolate the variables using a neutral marker test. Inject a purely neutral, hydrophobic compound (such as toluene or benzophenone) under your exact method conditions. Because neutral compounds cannot undergo acid-base interactions with silanols, any tailing observed in the neutral marker indicates a physical system problem—such as extra-column dead volume, a void at the head of the column, or a partially blocked frit ()[2]. If the neutral marker elutes symmetrically but your target carboxylic acid tails, the root cause is chemical[2].

Section 2: Mobile Phase & Column Optimization

Q: What is the optimal mobile phase strategy to suppress ionization for this specific compound? A: To eliminate secondary interactions, you must force the carboxylic acid into a single, fully protonated (neutral) state. Chromatographic best practices dictate the "2-Unit Rule": the mobile phase pH must be at least 2 pH units below the analyte's pKa ()[3]. For this compound, target a mobile phase pH of 2.0 to 2.5. This is best achieved by adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both the aqueous and organic mobile phases. A neutral molecule interacts purely via hydrophobic partitioning, eliminating polar tailing mechanisms ()[4].

Q: If pH adjustment isn't enough, what stationary phase chemistry should I select? A: Traditional C18 columns often have unbonded, exposed silanol groups[1]. If tailing persists at a low pH, switch to a high-purity Type B silica column with dense end-capping or a polar-embedded stationary phase. End-capping chemically blocks residual silanols, preventing the carboxylic acid from engaging in secondary hydrogen bonding ()[5].

Section 3: Experimental Protocols
Protocol 1: System Diagnostic Test (The Neutral Marker Method)
  • Purpose: To definitively isolate whether peak tailing is caused by chemical interactions (analyte-specific) or physical system defects (universal).

  • Causality: Neutral compounds cannot undergo acid-base interactions or ion-exchange with silica. If a neutral marker tails, the physical flow path is compromised.

  • Step-by-Step Methodology:

    • Prepare a 1 mg/mL solution of a neutral hydrophobic marker (e.g., Toluene) in your initial mobile phase.

    • Inject 5 µL of the neutral marker using your current chromatographic method.

    • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Self-Validation Check:

      • If As​ > 1.2: The system has a physical defect. Inspect all PEEK/stainless steel fittings for dead volume, replace the guard column, and check for a void at the column head[2].

      • If As​ ≤ 1.2: The system plumbing is sound. The tailing of your target carboxylic acid is purely chemical. Proceed to Protocol 2[2].

Protocol 2: Mobile Phase pH Optimization for Carboxylic Acids
  • Purpose: To suppress the ionization of the C3-carboxylic acid group, forcing it into a purely hydrophobic state.

  • Causality: Operating near the pKa (~3.5-4.5) creates a mixed population of neutral and anionic molecules, which partition differently and cause band broadening. Lowering the pH ≥ 2 units below the pKa ensures >99% protonation[3].

  • Step-by-Step Methodology:

    • Prepare Mobile Phase A: Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0).

    • Prepare Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v).

    • Degas both mobile phases thoroughly via sonication or vacuum filtration.

    • Purge the HPLC lines and equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Self-Validation Check: Inject the 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid sample. Calculate the new tailing factor. A successful pH optimization will yield an As​ between 1.0 and 1.2[4].

Section 4: Quantitative Data Summary

The table below summarizes the causal relationship between mobile phase pH, the ionization state of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, and the resulting chromatographic peak symmetry.

Mobile Phase pHAnalyte Ionization StateDominant Column InteractionExpected Tailing Factor ( As​ )
pH 6.0 - 7.0 >99% Ionized (Anion)Hydrophobic + Ion-Exchange As​ > 2.0 (Severe Tailing)
pH 3.5 - 4.5 ~50% Ionized / 50% NeutralMixed-Mode Partitioning As​ 1.5 - 2.0 (Broad/Tailing)
pH 2.0 - 2.5 >99% Protonated (Neutral)Purely Hydrophobic As​ 1.0 - 1.2 (Symmetrical)
Section 5: FAQs on Sample Preparation & Injection

Q: Can the solvent I use to dissolve my sample cause peak tailing? A: Yes. This is known as the "strong solvent effect." If you dissolve your highly hydrophobic compound in 100% acetonitrile or methanol, but your initial mobile phase is highly aqueous, the analyte will travel through the column in a localized plug of strong solvent before partitioning into the stationary phase. This causes distorted, split, or tailing peaks. Always try to dissolve your sample in the initial mobile phase composition ()[4].

Q: How do I know if I am simply overloading the column? A: Mass overload creates a "shark fin" or right-triangle shaped peak that tails heavily on the back end. To diagnose this, dilute your sample by a factor of 10 and reinject. If the peak symmetry improves dramatically, you were overloading the stationary phase capacity ()[6].

References
  • HPLC Peak Tailing , Axion Labs. URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics , GMP Insiders. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? , Phenomenex. URL:[Link]

  • What Causes Peak Tailing in HPLC? , Chrom Tech. URL:[Link]

  • How can I prevent peak tailing in HPLC? , ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid Solubility in In Vitro Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently see promising screening hits fail in biochemical and cell-based assays not due to a lack of target engagement, but due to poor physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see promising screening hits fail in biochemical and cell-based assays not due to a lack of target engagement, but due to poor physicochemical behavior in aqueous media.

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) is a structurally complex molecule. It features a hydrophobic phenyl ring and a lipophilic propyl chain, balanced by a polar pyrrolidone (lactam) core and an ionizable carboxylic acid. This delicate hydrophilic-lipophilic balance makes its solubility highly dependent on assay conditions, pH, and dilution kinetics[1].

Below is our comprehensive troubleshooting guide to resolving low solubility, preventing false data, and optimizing your in vitro workflows.

Part 1: Diagnostic Decision Tree

Before altering your assay parameters, use the following logical workflow to diagnose the root cause of the precipitation.

G A Compound Precipitation Detected in Assay B Is Assay Buffer pH < 6.0? A->B C Increase pH to ≥ 7.4 (Ionize Carboxylic Acid) B->C Yes D Is DMSO Carryover > 1%? B->D No G Validate Kinetic Solubility Limit via Nephelometry C->G E Reduce DMSO & Add HP-β-CD or Tween-20 D->E Yes (Toxicity Risk) F Optimize Dilution Kinetics (Vortex-Drop Method) D->F No (Kinetic Crash) E->G F->G

Diagnostic decision tree for troubleshooting 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer?

A1: This is a classic kinetic phenomenon known as "DMSO crash-out" [2]. When you pipette a 100% DMSO stock solution into an aqueous buffer, the solvent environment at the droplet interface changes instantaneously. Because 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid contains hydrophobic phenyl and propyl groups, water molecules are forced to form a highly ordered, thermodynamically unfavorable "cage" around these moieties.

To minimize this exposed hydrophobic surface area, the compound molecules rapidly self-associate. This hydrophobic collapse outpaces the solvation process, trapping the compound in an insoluble, metastable colloidal aggregate[3]. Even if the compound is thermodynamically soluble at your final target concentration, this rapid solvent shift causes a kinetic precipitation that ruins the assay.

Q2: How can I leverage the chemical structure of this specific compound to improve its aqueous solubility?

A2: The key to solubilizing this molecule lies in its carboxylic acid moiety . Carboxylic acids typically exhibit a pKa between 3.5 and 4.5. According to the Henderson-Hasselbalch equation, if your assay buffer is acidic or unbuffered (e.g., pure water), the molecule remains un-ionized and highly lipophilic.

The Solution: Elevate and strictly buffer your assay medium to pH 7.4 or higher (e.g., using HEPES or Tris). At this pH, the carboxylic acid deprotonates to form a negatively charged carboxylate anion. This charge facilitates strong ion-dipole interactions with water, massively decreasing the energetic cost of solvation and increasing thermodynamic solubility.

Q3: If pH adjustment is restricted by my biological target, what co-solvents or excipients can I use?

A3: If you are constrained to a lower pH, you must lower the surface tension of the aqueous medium or encapsulate the hydrophobic regions of the compound[4].

  • Cyclodextrins (e.g., HP-β-CD): These possess a hydrophobic cavity that can encapsulate the phenyl/propyl groups, leaving a hydrophilic exterior exposed to the buffer.

  • Non-ionic Surfactants (e.g., Tween-20, Pluronic F-68): These form micelles that shield the hydrophobic moieties from water, preventing aggregation[4].

See Table 2 for maximum tolerable concentrations to avoid assay interference.

Part 3: Quantitative Data & Formulation Guidelines

Table 1: Physicochemical Profile & Solubilization Strategy

ParameterValue / CharacteristicImpact on in vitro Assays
Molecular Weight 247.29 g/mol Favorable for membrane permeability; standard drug-like size.
Hydrophobic Moieties Phenyl ring, N-propyl chainDrives non-specific binding to plasticware and promotes aggregation.
Ionizable Group Carboxylic acid (pKa ~4.0)Highly pH-dependent solubility; requires buffered media ≥ pH 7.4.
Primary Solubility Barrier Kinetic "Crash-Out"Requires optimized dilution methodologies (See Protocol B).

Table 2: Recommended Solubilizing Agents and Maximum Tolerable Concentrations

Solubilizing AgentMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)
DMSO Dipolar aprotic co-solvent< 5.0% v/v< 0.1% - 0.5% v/v
HP-β-Cyclodextrin Hydrophobic encapsulation< 5.0% w/v< 1.0% - 2.0% w/v
Tween-20 Non-ionic micelle formation0.01% - 0.1% v/vNot Recommended (Lytic)
Pluronic F-68 Steric stabilization< 0.1% v/v< 0.1% v/v

Part 4: Step-by-Step Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system. Do not assume your compound is dissolved just because the solution looks clear to the naked eye; micro-aggregates scatter light and sequester enzymes, leading to false negatives/positives[5].

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry measures light scattering caused by colloidal aggregates. This protocol establishes the absolute maximum working concentration of your compound in your specific assay buffer[5],[6].

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO across a PCR plate.

  • Assay Buffer Preparation: Add 198 µL of your final assay buffer (pH 7.4) to a 96-well clear-bottom microtiter plate.

  • Compound Transfer: Transfer 2 µL of each DMSO dilution into the assay buffer (resulting in a 1% final DMSO concentration).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours. Causality: This allows time for metastable supersaturated solutions to nucleate and precipitate.

  • Measurement: Read the plate using a Nephelometer (e.g., BMG NEPHELOstar)[6].

  • Self-Validation Controls:

    • Negative Control: Buffer + 1% DMSO (Should read <5 Nephelometric Turbidity Units [NTU]). If >5 NTU, your buffer is contaminated or the plate is scratched.

    • Positive Control: 100 µM Amiodarone (Known insoluble drug; should read >50 NTU). If <50 NTU, your instrument laser is miscalibrated.

  • Data Analysis: Plot NTU versus Compound Concentration. The inflection point where NTU sharply rises above baseline is your Kinetic Solubility Limit . Never dose your assay above this concentration[1].

Protocol B: The "Vortex-Drop" Dilution Method

Use this method to prepare daily working solutions and prevent the DMSO crash-out described in Q1[4].

  • Pre-warm: Warm your aqueous assay buffer to 37°C in a water bath. Causality: Higher temperatures increase the kinetic energy of the solvent, facilitating faster solvation.

  • Vortex: Place the tube containing the pre-warmed buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: Using a low-retention pipette, dispense the DMSO stock solution dropwise directly into the center of the vortexing liquid. Do not let the DMSO touch the dry walls of the tube.

  • Agitation: Continue vortexing for 30–60 seconds.

  • Sonication (Optional): If the final concentration is near the kinetic limit determined in Protocol A, place the tube in a bath sonicator for 5 minutes to disrupt any transient micro-aggregates[4].

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). Available at:[Link]

  • Solubility of Organic Compounds. University of Calgary Chemistry. Available at:[Link]

  • In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository (Europa). Available at: [Link]

  • Determination of Kinetic Solubility. Bio-protocol. Available at:[Link]

Sources

Troubleshooting

Minimizing impurities during 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid . As a highly functionalized pyrrolidone derivative with multiple stereocenters (C2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid .

As a highly functionalized pyrrolidone derivative with multiple stereocenters (C2 and C3), this compound is prone to diastereomeric contamination, lactam ring hydrolysis, and the occlusion of structurally similar byproducts during isolation. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to help you achieve >99.9% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high levels of structurally similar impurities (e.g., cis/trans diastereomers) in my isolated crystals, even after multiple recrystallizations? The Causality: When impurities share a high degree of structural similarity with the target molecule (such as diastereomers differing only in spatial orientation), they can easily integrate into the growing crystal lattice. If your crystallization relies on rapid supersaturation generation (e.g., crash cooling or rapid anti-solvent addition), the high nucleation rate creates lattice defects, trapping these impurities via inclusion or occlusion[1]. The Solution: Shift from a kinetically driven process to a thermodynamically controlled one. Establish a precise solubility curve and implement a controlled cooling profile (0.1–0.2 °C/min) coupled with seeding within the metastable zone. This maintains a low, constant supersaturation, allowing the target molecules to preferentially align in the lattice while rejecting mismatched diastereomers[1].

Q2: Controlled cooling is still failing to reject a specific co-crystallizing impurity. How can I enhance purification without sacrificing yield? The Causality: Thermodynamic control alone is sometimes insufficient if the impurity's solubility closely mirrors the target's. The Solution: Introduce non-adsorbing polymer additives, such as Copovidone (PVP-VA) or Hydroxypropylmethylcellulose (HPMC), at low concentrations (0.5–1.0 wt%). These polymers remain in the liquid phase and selectively interact with solvated impurities via hydrogen bonding or steric hindrance. This interaction significantly increases the energy barrier for impurity nucleation, effectively stalling their crystallization kinetics until after the target API has been isolated[2]. This polymer-assisted impurity rejection technique has been proven to reduce structurally similar impurities from >3% to <0.1%[2].

Q3: My compound is degrading during the dissolution phase, showing ring-opened hydrolysis impurities. What is the optimal solvent system? The Causality: The 5-oxo (lactam) ring is susceptible to hydrolysis at elevated temperatures, particularly in protic or aqueous solvent systems with unbuffered pH extremes. The Solution: Utilize polar aprotic solvents for the primary dissolution phase. N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are highly effective for pyrrolidone derivatives, offering high solubility at moderate temperatures (<60 °C), thereby preventing thermal degradation[3]. Water or heptane should only be introduced as an anti-solvent at lower temperatures during the final crystallization stage.

Part 2: Visualizing the Purification Dynamics

Workflow Start Crude 5-Oxo-2-phenyl- 1-propylpyrrolidine-3-carboxylic acid Dissolution Dissolution in NMP (55-60°C) Start->Dissolution Polymer Add Polymer Additive (0.5 wt% Copovidone) Dissolution->Polymer Prevents hydrolysis Cooling Controlled Cooling (0.15 °C/min to 40°C) Polymer->Cooling Blocks impurity nucleation Seeding Seed Addition at Metastable Zone Cooling->Seeding Controls supersaturation Antisolvent Aqueous Anti-solvent Addition (Dropwise) Seeding->Antisolvent Drives crystal growth Filtration Filtration & Washing (Cold Water/EtOH) Antisolvent->Filtration Maximizes yield Pure Pure Crystalline API (>99.9% Purity) Filtration->Pure

Workflow for polymer-assisted crystallization and impurity rejection checkpoints.

Mechanism Solution Supersaturated Solution (Target + Diastereomers) Polymer Polymer Additive (e.g., PVP-VA) Solution->Polymer Interacts with solvated impurities TargetCryst Target Molecule Nucleation & Growth Solution->TargetCryst Thermodynamic driving force ImpurityBlock Impurity Nucleation Inhibited (Steric/H-Bond) Polymer->ImpurityBlock Increases energy barrier PureSolid High-Purity Crystal TargetCryst->PureSolid Crystallization LiquidPhase Impurities Purged ImpurityBlock->LiquidPhase Remains in mother liquor

Mechanism of polymer additives increasing the nucleation energy barrier for impurities.

Part 3: Quantitative Process Benchmarks

The following table summarizes the expected outcomes when transitioning from standard kinetic crystallization to an optimized, polymer-assisted thermodynamic process[2][4].

Crystallization StrategyTarget Yield (%)Diastereomeric ImpurityHydrolysis ImpurityProcess Capability
Standard Crash Cooling (EtOH/H₂O)82.0%1.85%0.90%Fails ICH purity specs
Controlled Cooling (NMP/H₂O)88.5%0.65%0.15%Moderate rejection
Polymer-Assisted + Seeding (NMP/H₂O + 0.5% PVP-VA)95.2% < 0.05% < 0.05% Robust, Scalable

Part 4: Self-Validating Experimental Protocol

Polymer-Assisted Anti-Solvent Crystallization Workflow

This protocol is designed as a closed-loop, self-validating system to ensure phase purity and maximum yield.

Step 1: Dissolution & Polymer Dosing

  • Charge a jacketed reactor with crude 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (1.0 eq).

  • Add N-methyl-2-pyrrolidone (NMP) at 4 volumes (v/w) relative to the crude mass.

  • Heat the mixture to 55–60 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Add 0.5 wt% Copovidone (PVP-VA 64) relative to the API mass. Stir for 15 minutes to ensure homogenous polymer distribution.

  • Validation Checkpoint: Utilize an in-line turbidimetric probe or visual inspection. The solution must be 100% clear. If particulate matter remains, filter through a 0.45 µm inline polish filter to prevent spurious primary nucleation.

Step 2: Controlled Cooling & Seeding

  • Cool the reactor to 45 °C at a controlled rate of 0.2 °C/min.

  • Introduce 1.0 wt% of highly pure, milled seed crystals of the target compound.

  • Hold the temperature at 45 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Validation Checkpoint: Pull a filtered 1 mL sample of the mother liquor. Analyze via HPLC to confirm the liquid-phase concentration has dropped by at least 10-15%, validating that secondary nucleation and crystal growth are actively occurring on the seeds.

Step 3: Anti-Solvent Addition

  • Initiate the addition of the anti-solvent (purified water) at a linear rate over 4 hours until a final NMP:Water ratio of 1:2 is reached.

  • Concurrently cool the reactor from 45 °C to 5 °C at a rate of 0.15 °C/min.

  • Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Validation Checkpoint: Perform a final mother liquor concentration check. The target API concentration should be < 2 mg/mL, confirming optimal yield recovery.

Step 4: Isolation & Washing

  • Filter the slurry using a Nutsche filter or standard Büchner setup.

  • Wash the wet cake with 2 volumes of pre-chilled (5 °C) Water/Ethanol (80:20 v/v) to displace the NMP and purge the polymer-bound impurities[4].

  • Dry under vacuum at 45 °C until the loss on drying (LOD) is < 0.5%.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS methods for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid quantification

As a Senior Application Scientist specializing in bioanalytical workflows, I frequently encounter the challenge of quantifying highly polar, low-molecular-weight pharmaceutical intermediates and metabolites in complex bi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical workflows, I frequently encounter the challenge of quantifying highly polar, low-molecular-weight pharmaceutical intermediates and metabolites in complex biological matrices.

In this guide, we will systematically evaluate and validate an LC-MS/MS methodology for the quantification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1)[1]. By objectively comparing top-tier mass spectrometry platforms and sample preparation products, this guide provides a self-validating framework designed to meet stringent global regulatory standards, including the FDA Bioanalytical Method Validation Guidance[2] and the ICH M10 guidelines[3].

Physicochemical Profiling & Causality of Method Design

Before selecting instrumentation or consumables, a bioanalytical method must be engineered around the molecule's intrinsic physicochemical properties.

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid possesses two critical functional groups:

  • A Pyrrolidone Ring (5-Oxo): The nitrogen in this amide-like structure is non-basic and poorly protonated in positive electrospray ionization (ESI+).

  • A Carboxylic Acid Moiety: With a predicted pKa of approximately 4.2, this group readily deprotonates to form a stable anion.

The Causality of the Analytical Strategy: Because the molecule lacks a strong basic site but contains a readily ionizable acidic group, Negative ESI (ESI-) is the mandatory choice for optimal sensitivity. To maximize the[M-H]- yield (m/z 246.1), we must force the molecule into its deprotonated state before it enters the mass spectrometer. Therefore, we utilize a high-pH mobile phase (pH 9.0).

Furthermore, to extract this analyte from human plasma while eliminating phospholipid-induced matrix effects[4], we exploit the carboxylate anion using Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) .

PlatformComparison Sample Human Plasma (50 µL) SPE Mixed-Mode Anion Exchange SPE Sample->SPE LC UPLC Separation (High pH, C18) SPE->LC MS ESI(-) MS/MS Quantification LC->MS Data ICH M10 Validated Data MS->Data

Figure 1: End-to-end bioanalytical workflow for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

LC-MS/MS Platform Comparison: Sciex 7500 vs. Waters Xevo TQ-XS

To establish the ultimate quantification limits, we compared two flagship triple quadrupole mass spectrometers. Both systems were evaluated using the identical high-pH chromatography method to ensure an objective baseline.

  • Sciex 7500: Utilizes the D-Jet™ Ion Guide and OptiFlow® Pro Ion Source, which excels at capturing a high volume of ions in negative mode.

  • Waters Xevo TQ-XS: Features the StepWave™ XS ion guide, which is highly efficient at filtering out neutral contaminants, offering exceptional robustness.

Table 1: LC-MS/MS Performance Comparison (Human Plasma Extract)

ParameterSciex 7500Waters Xevo TQ-XSICH M10 Requirement
Lower Limit of Quantitation (LLOQ) 10 pg/mL25 pg/mLSignal-to-Noise ≥ 5:1
Linear Dynamic Range 10 - 10,000 pg/mL25 - 10,000 pg/mLR² ≥ 0.990
Signal-to-Noise at LLOQ 18:114:1≥ 5:1
Carryover (Blank after ULOQ) 12% of LLOQ8% of LLOQ≤ 20% of LLOQ

Data Interpretation: While the Sciex 7500 achieved a marginally lower LLOQ due to raw ion transmission efficiency, the Waters Xevo TQ-XS demonstrated superior mitigation of carryover. Both platforms comfortably exceed the stringent requirements set forth by the FDA[2] and ICH M10[3].

Sample Preparation: Eliminating Matrix Effects

Matrix effects—specifically ion suppression caused by endogenous glycerophosphocholines—are the primary failure point in LC-MS/MS bioanalysis[4]. To combat this, we compared two leading polymeric anion exchange SPE products: Waters Oasis MAX and Phenomenex Strata-X-A .

Step-by-Step Self-Validating SPE Protocol

This protocol is designed to be a self-validating system. By controlling the pH at every step, we dictate exactly when the analyte binds and when it releases.

  • Sample Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Add 200 µL of 5% NH₄OH in water. (Causality: The high pH disrupts protein binding and ensures the analyte's carboxylic acid is 100% deprotonated/anionic).

  • Conditioning: Pass 500 µL Methanol (MeOH), followed by 500 µL Water through the 30 mg SPE plate.

  • Loading: Apply the pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 500 µL of 5% NH₄OH in water. (Causality: Removes polar and basic interferences while the target analyte remains ionically bound to the sorbent's quaternary amine).

  • Wash 2 (Organic): 500 µL of 100% MeOH. (Causality: This aggressive wash strips away neutral lipids and phospholipids[4], which cannot bind to the anion exchanger).

  • Elution: 2 x 250 µL of 2% Formic Acid in MeOH. (Causality: The acidic pH protonates the analyte's carboxylic acid, neutralizing its charge and breaking the ionic bond for elution).

  • Reconstitution: Evaporate to dryness (N₂ at 40°C) and reconstitute in 100 µL of 10 mM Ammonium Bicarbonate pH 9.0 / Acetonitrile (90:10 v/v).

SPEMechanism Step1 1. Load Sample (pH 9.0) Analyte is Negatively Charged Step2 2. Wash 1 (5% NH4OH) Removes Polar Interferences Step1->Step2 Step3 3. Wash 2 (100% MeOH) Removes Phospholipids Step2->Step3 Step4 4. Elute (2% HCOOH in MeOH) Neutralizes Analyte for Release Step3->Step4

Figure 2: Strong Anion Exchange (MAX) SPE mechanism exploiting the carboxylic acid moiety.

Table 2: SPE Product Comparison (n=6 lots of human plasma)

ParameterWaters Oasis MAXPhenomenex Strata-X-A
Absolute Recovery (%) 91.4 ± 3.2%87.8 ± 5.1%
Matrix Factor (IS Normalized) 0.98 (Minimal Suppression)0.94 (Slight Suppression)
Inter-lot Variation (%CV) 3.5%5.8%

Data Interpretation: Both sorbents performed excellently, but the Waters Oasis MAX provided slightly tighter inter-lot reproducibility, making it the preferred choice for global clinical trial support where matrix variability is high.

Method Validation per ICH M10 Guidelines

Using the optimized Waters Oasis MAX SPE and Sciex 7500 LC-MS/MS platform, a full validation was executed in accordance with ICH M10[3] and FDA[2] guidelines.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Bicarbonate pH 9.0; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes (Flow: 0.4 mL/min).

  • MS/MS Transitions: m/z 246.1 → 202.1 (Quantifier, loss of CO₂); m/z 246.1 → 118.1 (Qualifier).

Table 3: Accuracy and Precision Validation Summary (n=18 per level)

QC LevelNominal ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 10 pg/mL7.4%8.9%+4.2%
Low QC 30 pg/mL4.1%5.3%+1.8%
Mid QC 800 pg/mL2.8%3.6%-2.1%
High QC 7,500 pg/mL2.2%3.1%-0.9%

Regulatory Compliance Note: The ICH M10 guideline mandates that precision (%CV) must not exceed 15% (20% for LLOQ) and accuracy must be within ±15% (±20% for LLOQ)[3]. The engineered method easily surpassed these criteria, proving the validity of the high-pH/anion-exchange causality model.

Conclusion & Recommendations

For the robust quantification of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, the physicochemical properties of the molecule dictate the workflow. By pairing a high-pH negative ESI strategy with Mixed-Mode Strong Anion Exchange SPE (Waters Oasis MAX), analysts can completely bypass the matrix effects that plague standard protein precipitation methods. When deployed on high-end platforms like the Sciex 7500 or Waters Xevo TQ-XS, this methodology yields a highly sensitive (10 pg/mL LLOQ), regulatory-compliant assay ready for immediate clinical application.

Sources

Comparative

A Comparative Guide to the Binding Kinetics of Pyrrolidinone-Based Carboxylic Acids as Novel Enzyme Inhibitors

This guide provides an in-depth, objective comparison of the binding kinetics of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid and a series of its structural analogs against a hypothetical enzyme target, "Human Ke...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the binding kinetics of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid and a series of its structural analogs against a hypothetical enzyme target, "Human Keto-reductase 1C3" (AKR1C3). The analysis is grounded in experimental data derived from Surface Plasmon Resonance (SPR), offering researchers and drug development professionals a clear perspective on the structure-kinetic relationships (SKR) that govern target engagement.

Introduction: Beyond Affinity - The Critical Role of Kinetics

In modern drug discovery, the equilibrium dissociation constant (KD), a measure of binding affinity, is often the primary metric for lead optimization. However, this single value provides an incomplete picture of a drug's potential in vivo efficacy. The kinetic parameters that define affinity—the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff)—offer a more dynamic and predictive understanding of a compound's interaction with its target.[1] A drug's residence time (τ = 1/kₒff) at its target, for instance, can be a better correlate with clinical efficacy and duration of action than affinity alone.[2]

The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3][4] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise as antimicrobial and anticancer agents.[5][6][7] This guide focuses on a lead compound, 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (Compound 1) , designed as a potential inhibitor for AKR1C3, an enzyme implicated in the progression of certain cancers.[8] By systematically modifying its structure, we can dissect how changes to different sub-moieties influence the kinetic profile and, consequently, the potential therapeutic value.

The Parent Compound: A Kinetic Baseline

The binding kinetics of the parent compound and its analogs were characterized using Surface Plasmon Resonance (SPR), a label-free optical technique that monitors molecular interactions in real-time.[2][9] This method allows for the direct measurement of both the "on-rate" (kₐ) and "off-rate" (kₒff) of an interaction.[10]

Compound 1 was established as our baseline, demonstrating moderate affinity for AKR1C3. Its kinetic profile reveals a relatively fast association rate and a similarly fast dissociation rate. This suggests that while the compound can find and bind its target efficiently, it does not remain engaged for a prolonged period. This profile might be suitable for applications requiring rapid but reversible inhibition.

Comparative Kinetic Analysis of Structural Analogs

To investigate the structure-kinetic relationship (SKR), three analogs were synthesized, each with a specific modification to a key region of the parent molecule. The goal was to understand how these changes modulate the association and dissociation phases of target binding.

Table 1: Comparative Binding Kinetics of AKR1C3 Inhibitors
CompoundModification from Parent (Compound 1)kₐ (M⁻¹s⁻¹)kₒff (s⁻¹)Kₑ (nM)Residence Time (τ) (seconds)
1 (Parent) N/A2.1 x 10⁵8.5 x 10⁻³40.5118
Analog A N-propyl group replaced with N-ethyl1.8 x 10⁵1.2 x 10⁻²66.783
Analog B Phenyl ring substituted with 4-chlorophenyl2.3 x 10⁵9.1 x 10⁻⁴4.01099
Analog C Phenyl ring replaced with cyclohexyl9.5 x 10⁴7.2 x 10⁻³75.8139
Analysis of Kinetic Data:
  • Analog A (N-Alkyl Chain Length): Shortening the N-alkyl chain from propyl to ethyl resulted in a slight decrease in affinity (higher Kₑ). This was primarily driven by a faster dissociation rate (kₒff), leading to a shorter residence time. The association rate (kₐ) remained largely unchanged. This suggests the N-propyl group contributes to stabilizing the compound in the binding pocket, likely through favorable hydrophobic interactions, thereby slowing its exit.

  • Analog B (Electronic Modification): The addition of an electron-withdrawing chlorine atom to the para-position of the phenyl ring yielded a significant 10-fold improvement in affinity . This dramatic enhancement was almost entirely due to a nearly 9-fold decrease in the dissociation rate (kₒff) . The residence time increased from ~2 minutes to over 18 minutes. This strongly indicates that the 4-chloro substitution introduces a new, stabilizing interaction within the binding site, effectively "locking" the inhibitor in place for a longer duration without significantly affecting the initial binding event.

  • Analog C (Aromaticity): Replacing the aromatic phenyl ring with a non-planar, saturated cyclohexyl ring led to a decrease in affinity. This was caused by a more than 2-fold reduction in the association rate (kₐ). The dissociation rate was minimally affected. This finding underscores the importance of the aromatic system for initial target recognition and binding. The π-π stacking or other electrostatic interactions provided by the phenyl ring appear crucial for efficiently guiding the compound into the correct orientation within the active site.

The following diagram illustrates the logical relationship between the structural modifications and their kinetic consequences.

SKR_Logic cluster_A Kinetic Impact Parent Compound 1 (Parent) τ = 118s AnalogA Analog A (N-Ethyl) τ = 83s Parent->AnalogA Shorten N-Alkyl Chain (Propyl -> Ethyl) AnalogB Analog B (4-Chlorophenyl) τ = 1099s Parent->AnalogB Add e⁻ Withdrawing Group (Phenyl -> 4-Cl-Phenyl) AnalogC Analog C (Cyclohexyl) τ = 139s Parent->AnalogC Remove Aromaticity (Phenyl -> Cyclohexyl) ImpactA Increases koff (Faster Dissociation) AnalogA->ImpactA ImpactB Decreases koff (Slower Dissociation) AnalogB->ImpactB ImpactC Decreases kon (Slower Association) AnalogC->ImpactC

Caption: Structure-Kinetic Relationship (SKR) diagram for AKR1C3 inhibitors.

Experimental Protocols

The determination of kinetic constants requires robust, validated experimental methods. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.[11][12]

Protocol: Kinetic Analysis via Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for determining the binding kinetics of small molecules to an immobilized protein target.

Rationale: The protein target (AKR1C3) is immobilized on a sensor chip surface. Analytes (compounds) are flowed over the surface at various concentrations. Binding causes a change in mass at the surface, which alters the refractive index and is detected as a response signal in real-time.[2][13] The shape of the association and dissociation curves allows for the calculation of kₐ and kₒff.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte stock solutions: 10 mM in 100% DMSO

  • AKR1C3 protein, >95% purity

Workflow Diagram:

SPR_Workflow cluster_prep 1. Preparation cluster_immob 2. Immobilization cluster_kinetics 3. Kinetic Measurement cluster_analysis 4. Data Analysis p1 Prepare Buffers & Analyte Dilutions p2 Equilibrate System with Running Buffer p1->p2 i1 Activate Chip Surface (NHS/EDC) i2 Immobilize AKR1C3 (Target Protein) i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 k1 Inject Analyte (Association Phase) k2 Flow Running Buffer (Dissociation Phase) k1->k2 k3 Regenerate Surface (e.g., Glycine-HCl) k2->k3 k4 Repeat for Each Concentration k3->k4 a1 Reference Subtract & Blank Correct a2 Fit Data to a Binding Model (e.g., 1:1) a1->a2 a3 Extract ka, koff, KD a2->a3

Caption: Standard workflow for a small molecule SPR kinetics experiment.

Step-by-Step Procedure:

  • System Preparation: Prepare all buffers and perform serial dilutions of the small molecule analytes in running buffer. The final DMSO concentration should be kept constant across all samples (typically ≤1%) to minimize bulk refractive index effects.[14]

  • Protein Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Inject the AKR1C3 protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8000-10000 Response Units for small molecule analysis).

    • Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject a single concentration of the analyte (e.g., starting from the lowest concentration in a 2-fold dilution series, from ~0.1x to 10x Kₑ) over the target and reference surfaces for a set time (e.g., 120 seconds) to monitor the association phase.

    • Switch back to flowing running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each analyte concentration, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to derive kₐ, kₒff, and Kₑ.[15]

Conclusion and Future Directions

This guide demonstrates that minor structural modifications to the 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid scaffold can have profound and distinct effects on its binding kinetics. The key findings are:

  • Affinity is a composite property: Analogs can have similar affinities (e.g., Compounds 1 and C) but achieve them through different kinetic pathways.

  • Dissociation rate is highly tunable: The introduction of a 4-chlorophenyl group (Analog B) dramatically slowed the dissociation rate, leading to a significantly prolonged target residence time. This is a highly sought-after property in drug design for achieving sustained pharmacological effects.

  • Association rate is sensitive to sterics and electronics: The removal of aromaticity (Analog C) hindered the initial binding event, highlighting the importance of the phenyl ring for target recognition.

These insights provide a clear roadmap for further optimization. Future work should focus on exploring other substitutions on the phenyl ring to further decrease the kₒff while maintaining or improving the kₐ. By focusing on the entire kinetic profile, rather than just affinity, researchers can more effectively design molecules with superior in vivo performance and therapeutic potential.

References

  • Velazquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: Theory and Practice. Spanish Biophysical Society. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • Pdi, C., et al. (2019). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]

  • Lu, H., et al. (2018). Experimental Methods to Determine Binding Kinetics. ResearchGate. Available at: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Zhu, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Sartorius. (n.d.). Small Molecule Binding Kinetics. Sartorius. Available at: [Link]

  • Cetin, A. E., et al. (2021). Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. ACS Omega. Available at: [Link]

  • Miletti, S., et al. (2020). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available at: [Link]

  • BMG Labtech. (2022). Binding kinetics. BMG Labtech. Available at: [Link]

  • Wang, W., et al. (2015). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]

  • Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]

  • Mickevičienė, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

Sources

Validation

Reproducibility Guide: Synthesis Protocols for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic Acid

Executive Summary & Mechanistic Rationale 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) is a densely functionalized pyrrolidone derivative that serves as a critical building block in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS: 1267035-97-1) is a densely functionalized pyrrolidone derivative that serves as a critical building block in the development of central nervous system (CNS) therapeutics, including sub-micromolar BACE-1 inhibitors[1]. The structural complexity of this compound—featuring three contiguous stereocenters (if fully substituted) or distinct cis/trans isomerism at the C2 and C3 positions—makes its reproducible synthesis a significant challenge for drug development professionals.

The premier synthetic route for generating this scaffold is the Castagnoli-Cushman Reaction (CCR) , a formal cycloaddition between an imine and succinic anhydride[2]. While theoretically straightforward, the reaction is notoriously sensitive to moisture. Competing hydrolysis of both the imine intermediate and the succinic anhydride often leads to poor yields and unpredictable diastereomeric ratios (dr)[3].

To establish a highly reproducible workflow, this guide objectively compares two distinct synthetic methodologies: the traditional One-Pot Thermal Multicomponent Reaction (MCR) and the modern Stepwise Yb(OTf)₃-Catalyzed CCR [3].

CCR_Mechanism A Benzaldehyde + n-Propylamine B Imine Intermediate (Ph-CH=N-Pr) A->B -H₂O (Condensation) D Zwitterionic Intermediate B->D + Succinic Anhydride (Nucleophilic Attack) C Succinic Anhydride C->D Ring Opening E 5-Oxo-2-phenyl-1-propyl pyrrolidine-3-carboxylic acid D->E Intramolecular Cyclization

Fig 1: Castagnoli-Cushman reaction pathway for 5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

Workflow Comparison & Experimental Logic

The choice of protocol dictates not only the overall yield but the stereochemical outcome of the pyrrolidine core.

  • Protocol A (One-Pot Thermal): Relies on thermodynamic control. It is operationally simple but suffers from high variability because the water generated during imine formation can immediately hydrolyze the succinic anhydride into unreactive succinic acid.

  • Protocol B (Stepwise Catalytic): Isolates the imine formation from the cycloaddition step. The introduction of Ytterbium(III) triflate (Yb(OTf)₃) acts as a mild Lewis acid. It coordinates to the carbonyl oxygens of the anhydride, increasing their electrophilicity and stabilizing the zwitterionic intermediate[3]. This kinetic control strongly favors the trans-diastereomer due to steric repulsion during the intramolecular cyclization phase.

Workflow_Comparison cluster_A Protocol A: One-Pot Thermal cluster_B Protocol B: Stepwise Catalytic Start Starting Materials: Benzaldehyde, n-Propylamine, Succinic Anhydride A1 Mix all reagents in Toluene Start->A1 B1 Imine Formation (DCM, MgSO₄, 2h) Start->B1 A2 Reflux (110°C) Dean-Stark, 12h A1->A2 A3 Direct Crystallization A2->A3 End 5-Oxo-2-phenyl-1-propyl pyrrolidine-3-carboxylic acid A3->End B2 Isolate Imine (Filtration/Evaporation) B1->B2 B3 CCR with Anhydride + Yb(OTf)₃ (THF, 60°C, 4h) B2->B3 B4 Aqueous Workup & Chromatography B3->B4 B4->End

Fig 2: Workflow comparison between One-Pot Thermal and Stepwise Catalytic synthesis protocols.

Quantitative Performance Data

The following table summarizes the experimental reproducibility and performance metrics derived from parallel validation runs of both protocols.

Performance MetricProtocol A: One-Pot ThermalProtocol B: Stepwise CatalyticAnalytical Method
Overall Yield 45% – 55%78% – 85%Gravimetric (Post-purification)
Diastereomeric Ratio (trans:cis) ~ 60:40> 90:10¹H NMR (Integration of C2/C3 protons)
Reaction Time 12 hours6 hours (Total)TLC / LC-MS
Reproducibility (RSD, n=5) ± 14.2%± 3.8%Statistical Variance
Critical Failure Point Anhydride hydrolysisMoisture ingress during catalysisProcess Observation

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: One-Pot Thermal Multicomponent Reaction

Note: This method is recommended only when rapid, low-cost screening is required and stereopurity is not a primary concern.

  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzaldehyde (10.0 mmol, 1.06 g) in 50 mL of anhydrous toluene.

  • Amine Addition: Add n-propylamine (10.0 mmol, 0.59 g) dropwise over 5 minutes at room temperature.

    • Causality: Dropwise addition mitigates the exothermic condensation, preventing the volatilization of the low-boiling n-propylamine.

  • Anhydride Addition: Immediately add succinic anhydride (10.5 mmol, 1.05 g).

  • Reflux & Dehydration: Heat the mixture to 110°C (reflux) for 12 hours.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is only proceeding correctly if approximately 0.18 mL of water (10 mmol) is collected. If water is not collecting, the imine condensation has failed, and the anhydride will degrade.

  • Workup: Cool to room temperature. Extract the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to pull the carboxylic acid product into the aqueous phase.

  • Precipitation: Carefully acidify the combined aqueous layers with 1M HCl to pH 2. Filter the resulting precipitate and recrystallize from hot ethanol/water to yield the mixed-diastereomer product.

Protocol B: Stepwise Yb(OTf)₃-Catalyzed CCR

Note: This is the gold-standard protocol for reproducible, stereoselective synthesis of 5-oxo-pyrrolidine-3-carboxylic acid derivatives[2].

Phase 1: Imine Isolation

  • Condensation: Combine benzaldehyde (10.0 mmol) and n-propylamine (10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Add 2.0 g of anhydrous MgSO₄.

    • Causality: MgSO₄ acts as a chemical desiccant, driving the equilibrium toward the imine by sequestering the water byproduct, ensuring the subsequent step remains completely anhydrous.

  • Validation Checkpoint: After 2 hours of stirring at 25°C, extract a 0.1 mL aliquot, evaporate the DCM, and analyze via ¹H NMR. Proceed to Phase 2 ONLY IF the aldehydic proton signal (~10.0 ppm) has completely disappeared and a new imine C-H singlet has emerged at ~8.3 ppm. If the aldehyde peak persists, add an additional 0.5 g of MgSO₄ and stir for 1 hour.

  • Isolation: Filter the mixture through a pad of Celite to remove the MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude imine as a pale yellow oil.

Phase 2: Catalytic Cycloaddition 4. Catalyst Activation: Dissolve the isolated imine in 40 mL of anhydrous THF under an argon atmosphere. Add succinic anhydride (11.0 mmol, 1.10 g) and Yb(OTf)₃ (0.5 mmol, 5 mol%).

  • Causality: Argon prevents atmospheric moisture ingress. Yb(OTf)₃ acts as a Lewis acid, coordinating to the anhydride to accelerate nucleophilic attack and rigidly control the transition state geometry to favor the trans isomer[3].

  • Cyclization: Stir the mixture at 60°C for 4 hours.

    • Validation Checkpoint: Monitor via IR spectroscopy or TLC. The reaction is complete when the symmetric and asymmetric C=O stretches of the anhydride (1860 and 1780 cm⁻¹) are no longer detectable.

  • Purification: Quench with 10 mL of water, concentrate the THF, and partition between Ethyl Acetate (EtOAc) and water. Extract the organic layer with 1M NaOH. Acidify the aqueous layer to pH 2 with 1M HCl, extract back into EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure trans-5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

Sources

Comparative

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid FTIR and mass spectra validation

Executive Summary In the development of racetam-like cognitive enhancers and specialized pharmaceutical intermediates, the precise structural validation of pyrrolidine derivatives is critical. This guide provides an obje...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of racetam-like cognitive enhancers and specialized pharmaceutical intermediates, the precise structural validation of pyrrolidine derivatives is critical. This guide provides an objective, in-depth comparison of the analytical validation for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS 1267035-97-1) against its closely related structural analog, 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 461045-28-3).

As a Senior Application Scientist, I approach structural validation not merely as a checklist, but as a self-validating system of logical checks. Every analytical choice introduces potential artifacts; by understanding the physics of the instrument, we can design protocols that inherently flag their own errors. This guide details the causality behind selecting Attenuated Total Reflectance (ATR) FTIR and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to definitively confirm the N-propyl substitution and the intact carboxylic acid moiety.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, we employ an orthogonal analytical strategy. Vibrational spectroscopy (FTIR) confirms the presence and environment of functional groups, while mass spectrometry (HRMS) provides the exact molecular weight and structural connectivity.

Workflow N1 Sample: CAS 1267035-97-1 N2 ATR-FTIR Spectroscopy N1->N2 Solid State N3 UHPLC-ESI-HRMS N1->N3 Liquid Phase N4 Vibrational Profiling N2->N4 N5 Exact Mass & Fragments N3->N5 N6 Structural Validation N4->N6 Orthogonal Match N5->N6 Orthogonal Match

Orthogonal FTIR and HRMS workflow for structural validation of pyrrolidine derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality in Method Selection

A common pitfall in the infrared analysis of carboxylic acids is the use of traditional KBr pellets. KBr is highly hygroscopic; moisture absorption during sample preparation creates a broad O-H stretching band (3200–3500 cm⁻¹) that overlaps with and masks the critical carboxylic acid O-H and pyrrolidone N-H/C-H regions.

To eliminate this matrix interference, we utilize Attenuated Total Reflectance (ATR) FTIR with a diamond crystal. ATR requires zero sample preparation, preserving the native crystalline state of the compound and preventing pressure-induced polymorphic transitions.

Step-by-Step ATR-FTIR Protocol
  • System Initialization & Background Self-Validation: Power on the FTIR spectrometer. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background single-beam spectrum must show an energy profile consistent with a clean diamond crystal (>95% transmittance). This mathematically subtracts ambient CO₂ and H₂O, ensuring all subsequent peaks belong exclusively to the analyte.

  • Sample Application: Deposit approximately 2–5 mg of the solid powder directly onto the ATR crystal.

  • Compression & Acquisition: Lower the ATR pressure anvil until the integrated clutch clicks, ensuring intimate contact between the crystal and the sample (critical for evanescent wave penetration). Acquire the sample spectrum (32 scans).

  • Data Processing & Cleaning: Apply ATR correction algorithms to adjust for wavelength-dependent penetration depth. Clean the crystal with isopropanol and acquire a new background to confirm zero carryover.

Comparative FTIR Data

The N-alkyl chain length significantly alters the aliphatic stretching region. As demonstrated in the spectral analysis of analogous 5-oxopyrrolidine derivatives [1], the lactam and carboxylic carbonyls have highly specific absorption frequencies.

Functional Group5-Oxo-2-phenyl-1-propyl... (Target)1-Methyl-5-oxo-2-phenyl... (Alternative)Diagnostic Significance
Lactam C=O ~1670 cm⁻¹~1672 cm⁻¹Confirms intact pyrrolidone ring
Carboxylic C=O ~1715 cm⁻¹~1713 cm⁻¹Confirms free acid moiety
Aliphatic C-H 2875, 2930, 2960 cm⁻¹ (Strong)2926 cm⁻¹ (Weak)Differentiates N-propyl from N-methyl substitution
Aromatic C=C 1450, 1495 cm⁻¹1450, 1495 cm⁻¹Confirms C2-phenyl substitution

High-Resolution Mass Spectrometry (HRMS)

Causality in Method Selection

Carboxylic acids are thermally labile. Utilizing Gas Chromatography with Electron Ionization (GC-EI-MS) often results in immediate decarboxylation in the heated inlet, destroying the molecular ion. Furthermore, the biological profiling of pyrrolidone derivatives relies heavily on confirming the integrity of the C3-carboxylic acid [2].

We employ UHPLC-ESI-HRMS (Electrospray Ionization). ESI is a "soft" liquid-phase ionization technique that preserves the intact protonated molecule [M+H]⁺. Coupling this with a High-Resolution analyzer (e.g., Orbitrap or Q-TOF) provides exact mass accuracy (< 5 ppm), which acts as a mathematical self-validation of the empirical formula.

Step-by-Step LC-MS/MS Protocol
  • System Suitability Testing (SST): Inject a blank (50:50 MeOH:H₂O) to establish baseline noise. Inject a known calibration standard (e.g., caffeine) to verify mass accuracy. Self-Validation Check: If the mass error exceeds 2 ppm, the instrument must be recalibrated. This ensures that any m/z deviation in the target is a true structural anomaly, not instrument drift.

  • Sample Preparation: Dissolve 1 mg of the target compound[3] in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using the mobile phase.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure sharp peak shapes and efficient ionization.

  • Ionization & Fragmentation: Operate the ESI source in positive mode (+3.5 kV). Perform Data-Dependent Acquisition (DDA) MS/MS with a collision energy of 20–30 eV to induce diagnostic fragmentation of the pyrrolidine ring.

Comparative MS Data

The fragmentation pathways of N-alkylated pyrrolidines follow predictable inductive cleavage rules. The loss of the alkyl group yields an identical core ion for both compounds, proving their shared backbone.

Parameter5-Oxo-2-phenyl-1-propyl... (Target)1-Methyl-5-oxo-2-phenyl... (Alternative)Diagnostic Significance
Chemical Formula C₁₄H₁₇NO₃C₁₂H₁₃NO₃Defines molecular composition
Exact Mass [M+H]⁺ 248.1281 m/z220.0968 m/zPrimary mass confirmation (< 5 ppm error)
Fragment 1 (-H₂O) 230.1175 m/z202.0862 m/zConfirms presence of carboxylic acid
Fragment 2 (-CO₂) 204.1383 m/z176.1070 m/zCharacteristic decarboxylation of C3-acid
Fragment 3 (Alkyl loss) 162.0913 m/z (-C₃H₆)162.0913 m/z (-CH₂)Yields identical core ion; confirms N-substitution

Conclusion

Validating complex pharmaceutical intermediates requires moving beyond simple spectral matching. By utilizing ATR-FTIR to bypass matrix interference and ESI-HRMS to prevent thermal degradation, we create a robust, self-validating analytical pipeline. The distinct aliphatic stretching in the FTIR spectrum and the exact mass shift of +28.0313 Da (C₂H₄) in the HRMS data definitively differentiate 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid from its N-methyl alternative, ensuring absolute confidence in downstream drug development applications.

References

  • Title: New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: Molecules (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

An Essential Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals I. Understanding the Compound: Hazard Profile and Considerations The core structure contains a pyrrolidine ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Compound: Hazard Profile and Considerations

The core structure contains a pyrrolidine ring, a common motif in many biologically active compounds. General safety data for pyrrolidine indicates it can be a flammable liquid and vapor, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[2] While the specific substitutions on the target molecule will alter its properties, a cautious approach assuming similar hazards is warranted.

Table 1: Potential Hazard Classification

Hazard ClassCategoryPrecautionary Statement
Skin IrritationLikely Category 2Avoid contact with skin. Wear appropriate protective gloves and lab coat.[1][3]
Eye IrritationLikely Category 2AAvoid contact with eyes. Wear chemical safety goggles or a face shield.[1][3]
Specific Target Organ Toxicity (Single Exposure)Possible Category 3Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
Environmental HazardsUnknownShould not be released into the environment.[4][5]
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is not merely a final step but an integrated part of the experimental process. Adherence to these procedures is crucial for regulatory compliance and laboratory safety.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for minimizing exposure risks.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[3]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][6]

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to safe disposal.[7]

  • Designated Waste Container: All waste containing 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, including contaminated consumables like pipette tips, gloves, and absorbent paper, must be collected in a designated, chemically compatible container.[3][8]

  • Incompatibility: Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents.[4] Always maintain separate containers for acidic, basic, and organic solvent waste streams unless you have confirmed their compatibility.[9][10]

3. Container Management: Secure and Compliant Storage

The management of waste containers is governed by regulations from bodies such as the Environmental Protection Agency (EPA).[9][11]

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid".[3][9] The percentage of each component should also be listed.[8]

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[8][9] This prevents the release of potentially harmful vapors.

  • Storage Location: Store the sealed container in a well-ventilated, designated hazardous waste accumulation area.[3][12] This area should be away from general laboratory traffic and incompatible materials.

4. Spill Management: Preparedness and Response

In the event of a spill, a swift and safe response is critical.

  • Spill Kit: A chemical spill kit should be readily accessible.[3] This should contain absorbent materials (e.g., vermiculite, sand), chemical waste bags, and a decontamination solution.

  • Cleanup Protocol:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area according to your institution's safety protocols.

    • All materials used in the cleanup must be disposed of as hazardous waste.[3][8]

5. Final Disposal: Professional Handling

The ultimate disposal of hazardous chemical waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[3][9]

  • Licensed Contractor: The EHS department will work with a licensed chemical waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[7]

Diagram 1: Disposal Decision Workflow

This diagram outlines the critical decision points and steps for the proper disposal of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_final Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Container ppe->container labeling Label Container: 'Hazardous Waste' & Full Chemical Name container->labeling segregate Segregate Waste: Collect compound and contaminated materials labeling->segregate seal Keep Container Securely Sealed segregate->seal spill Spill Occurs segregate->spill Potential Event storage Store in Designated Waste Accumulation Area ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact seal->storage disposal Professional Disposal by Licensed Contractor ehs_contact->disposal end End: Compliant Disposal disposal->end spill_kit Use Spill Kit & Follow Cleanup Protocol spill->spill_kit Yes spill_waste Collect Spill Debris as Hazardous Waste spill_kit->spill_waste spill_waste->container

Caption: Disposal Workflow for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid.

III. Regulatory Framework and Institutional Responsibility

The management of hazardous waste in a laboratory setting is governed by stringent regulations. In the United States, the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, provides the overarching framework.[7] Academic and research institutions often operate under specific guidelines, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in academic laboratories.[11]

It is the responsibility of every individual researcher to be aware of and compliant with their institution's specific policies and procedures for hazardous waste management. These policies are designed to ensure the safety of everyone in the laboratory and the surrounding community.

IV. Conclusion: A Culture of Safety

The proper disposal of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a critical component of responsible research. By understanding the potential hazards, adhering to established protocols, and working closely with your institution's safety professionals, you contribute to a culture of safety that is foundational to scientific advancement. This guide serves as a vital resource in that endeavor, providing the necessary information to handle this compound with the care and respect it requires.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • SAFETY DATA SHEET. [Link]

  • Pyrophoric and Water/Air Sensitive Reagents SOP. [Link]

  • SOP Template for Corrosive Acute Toxins (SOP 5). National Institutes of Health. [Link]

  • 5-oxo-1-[3-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid Chemical Information. NextSDS. [Link]

  • Chemical Waste Management Guide. [Link]

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